Product packaging for Eclanamine Maleate(Cat. No.:CAS No. 67450-45-7)

Eclanamine Maleate

Cat. No.: B162812
CAS No.: 67450-45-7
M. Wt: 445.3 g/mol
InChI Key: ZEUQHGFLDLNEOB-CHHFXETESA-N
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Description

Eclanamine maleate (CAS 67450-44-6) is a pharmaceutical compound that was historically investigated for its potential as an antidepressant but was never marketed . It functions as a biogenic amine reuptake inhibitor, working by blocking the reuptake of the key neurotransmitters serotonin and norepinephrine . This mechanism of action positions it as a useful research tool in the field of neuroscience for studying depression and other neuropsychiatric conditions. The compound is an organic molecule with the molecular formula C16H22Cl2N2O for the free base and a molecular weight of 329.27 g/mol for the free base . Its IUPAC name is N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide, and it is typically supplied as the maleate salt . This compound is provided for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26Cl2N2O5 B162812 Eclanamine Maleate CAS No. 67450-45-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O.C4H4O4/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3;5-3(6)1-2-4(7)8/h8-10,14-15H,4-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUQHGFLDLNEOB-CHHFXETESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67450-78-6 (Parent), 67450-44-6 (Parent)
Record name Eclanamine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901344945
Record name Eclanamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67450-45-7
Record name Eclanamine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eclanamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECLANAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2C169J769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eclanamine Maleate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclanamine maleate is a pharmaceutical compound of interest, identified chemically as N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide maleate. While detailed public-domain information on its synthesis and characterization is scarce, this guide provides a comprehensive overview based on available chemical data and plausible synthetic routes analogous to similar compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

Quantitative data for Eclanamine and its maleate salt are summarized below. It is important to note that most of the available data is computed, as experimental values are not widely published.

Table 1: Chemical and Physical Properties of Eclanamine

PropertyValueSource
Molecular FormulaC₁₆H₂₂Cl₂N₂OPubChem
Molecular Weight329.3 g/mol PubChem
IUPAC NameN-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamidePubChem
CAS Number71027-13-9PubChem
XLogP34.1PubChem (Computed)
Hydrogen Bond Donor Count0PubChem (Computed)
Hydrogen Bond Acceptor Count3PubChem (Computed)
Rotatable Bond Count4PubChem (Computed)
Exact Mass328.110918 g/mol PubChem (Computed)
Monoisotopic Mass328.110918 g/mol PubChem (Computed)
Topological Polar Surface Area23.6 ŲPubChem (Computed)
Heavy Atom Count21PubChem (Computed)
Formal Charge0PubChem (Computed)
Complexity364PubChem (Computed)

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₆Cl₂N₂O₅PubChem
Molecular Weight461.3 g/mol PubChem
IUPAC NameN-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide;(Z)-but-2-enedioic acidPubChem
CAS NumberNot Available-

Synthesis of this compound

A detailed, experimentally validated protocol for the synthesis of this compound is not publicly available. However, based on a key publication abstract, a plausible synthetic pathway can be proposed. The synthesis likely involves a multi-step process to create the Eclanamine free base, followed by salt formation with maleic acid.

Plausible Synthesis Pathway

The synthesis of Eclanamine can be logically broken down into two main stages:

  • Synthesis of the precursor amine: Preparation of trans-N,N-dimethylcyclopentane-1,2-diamine.

  • Amidation reaction: Acylation of the secondary amine with propanoyl chloride and subsequent N-arylation.

  • Salt Formation: Reaction of the Eclanamine free base with maleic acid.

A scientific article titled "A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds" suggests the synthesis of Eclanamine. While the full experimental details could not be retrieved, the title implies a focus on the synthesis of the core Eclanamine structure.

Below is a DOT script representation of a plausible synthetic workflow.

Eclanamine_Synthesis A trans-2-Aminocyclopentanol B trans-2-(Dimethylamino)cyclopentanol A->B Reductive Amination C trans-2-(Dimethylamino)cyclopentylamine B->C Hydroxyl to Amine Conversion D N-[trans-2-(Dimethylamino)cyclopentyl]-3,4-dichloroaniline C->D N-Arylation E Eclanamine (Free Base) D->E N-Acylation F This compound E->F Salt Formation R1 Methylating Agent (e.g., Formaldehyde/Formic Acid) R1->B R2 Aminating Agent (e.g., NH3, Ritter reaction) R2->C R3 3,4-Dichloroaniline R3->D R4 Propanoyl Chloride R4->E R5 Maleic Acid R5->F

Plausible synthetic pathway for this compound.
Experimental Protocols (Hypothesized)

The following are generalized, hypothetical protocols. These have not been experimentally validated and should be adapted and optimized with appropriate laboratory safety measures.

Step 1: Synthesis of trans-N,N-dimethylcyclopentane-1,2-diamine (Precursor)

A multi-step synthesis would be required, likely starting from a commercially available cyclopentane derivative. A possible route involves the formation of a diamine and subsequent exhaustive methylation of one amino group.

Step 2: Synthesis of Eclanamine (Free Base)

  • Reaction: The precursor, trans-N,N-dimethylcyclopentane-1,2-diamine, would be reacted with 3,4-dichloroaniline, likely through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, to form the N-aryl bond. The resulting secondary amine would then be acylated using propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Purification: The crude product would likely be purified by column chromatography on silica gel.

Step 3: Preparation of this compound

  • Reaction: The purified Eclanamine free base would be dissolved in a suitable solvent, such as ethanol or isopropanol. A stoichiometric amount of maleic acid, dissolved in the same solvent, would be added dropwise with stirring.

  • Isolation: The this compound salt would be expected to precipitate from the solution. The solid would then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of this compound

Comprehensive experimental characterization data for this compound is not available in the public domain. The following section outlines the standard analytical techniques that would be employed for its characterization.

Table 3: Analytical Techniques for Characterization

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRConfirmation of the proton environment, including aromatic, aliphatic, and methyl protons. Integration would confirm the relative number of protons.
¹³C NMRConfirmation of the carbon skeleton, including carbonyl, aromatic, and aliphatic carbons.
Infrared (IR) Spectroscopy Identification of key functional groups, such as the amide C=O stretch (around 1650 cm⁻¹), C-N stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry (MS) Determination of the molecular weight of the Eclanamine cation and fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.
Melting Point Analysis Determination of the melting point range as an indicator of purity.
Elemental Analysis Confirmation of the elemental composition (C, H, N, Cl, O).

Below is a DOT script illustrating a typical characterization workflow.

Characterization_Workflow cluster_purity cluster_structure Start Synthesized this compound Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure HPLC HPLC Purity->HPLC MP Melting Point Purity->MP NMR ¹H and ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR EA Elemental Analysis Structure->EA Final Characterized Compound

General workflow for the characterization of this compound.

Conclusion

This technical guide provides a summary of the available information on the synthesis and characterization of this compound. While a complete, experimentally verified protocol and comprehensive characterization data are not publicly accessible, the provided plausible synthetic route and characterization workflow offer a valuable starting point for researchers. Further investigation into patent literature and direct experimental work are necessary to establish a definitive and optimized synthesis and to fully characterize this compound.

Disclaimer: The synthetic protocols described herein are hypothetical and based on general chemical principles. Any attempt to perform these reactions should be conducted by trained professionals in a suitably equipped laboratory with all necessary safety precautions.

Eclanamine Maleate solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative solubility data for Eclanamine Maleate is limited. This guide provides a framework for understanding its potential solubility characteristics through data from structurally related compounds and outlines standardized experimental protocols for its determination. The information herein is intended for research, scientific, and drug development professionals.

Introduction to this compound

Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is crucial for drug development, as it influences formulation design, bioavailability, and overall therapeutic efficacy. This guide provides an in-depth look at the experimental methods used to determine solubility and presents illustrative data from other maleate salts of pharmaceutical compounds.

Illustrative Solubility Data of Related Maleate Salts

To provide a practical reference, the following table summarizes the solubility data for Chlorpheniramine Maleate, another pharmacologically active maleate salt. This data can serve as a point of comparison when planning solubility studies for this compound.

SolventSolubility of Chlorpheniramine Maleate
Water1-5 g/100 mL at 21 °C
EthanolSoluble (1:10)
ChloroformSoluble (1:10)

Note: This data is for Chlorpheniramine Maleate and should be used for illustrative purposes only. Actual solubility of this compound will vary.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method is widely accepted in the pharmaceutical industry for its reliability.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a specific volume of a solvent. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Experimental Workflow

Below is a generalized protocol for determining the solubility of a compound like this compound using the shake-flask method.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed for a short period to allow the larger particles to settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Eclanamine Maleate to Solvent B Agitate at Constant Temperature (24-72h) A->B Start Equilibration C Centrifuge to Pellet Undissolved Solid B->C Attain Equilibrium D Filter Supernatant C->D Remove Particulates E Dilute Filtrate D->E Prepare for Analysis F Analyze by HPLC or UV-Vis E->F Determine Concentration

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Inferred Signaling Pathway of Eclanamine

Eclanamine is reported to be a serotonin-norepinephrine reuptake inhibitor (SNRI). SNRIs work by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), which increases the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be responsible for their antidepressant effects.

The following diagram illustrates the generalized signaling pathway for an SNRI like Eclanamine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Eclanamine Eclanamine SERT SERT Eclanamine->SERT Inhibits NET NET Eclanamine->NET Inhibits Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Downstream_Signaling Downstream Signaling (Therapeutic Effect) Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling

Caption: Simplified signaling pathway of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) like Eclanamine.

Conclusion

While specific solubility data for this compound is not widely published, this guide provides the necessary framework for researchers and drug development professionals to approach its solubility determination. By employing standardized methodologies like the shake-flask method, accurate and reproducible solubility data can be generated. This information is a critical prerequisite for the successful formulation and development of this compound as a potential therapeutic agent. The illustrative data and the outlined signaling pathway further contribute to a comprehensive understanding of this compound's profile.

References

Eclanamine Maleate: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eclanamine Maleate is a pharmaceutical compound with the chemical formula C16H22Cl2N2O · C4H4O4. This guide aims to provide a comprehensive overview of the stability of this compound and its degradation pathways, offering crucial information for researchers, scientists, and professionals involved in its development and formulation. Understanding the stability profile of a drug substance is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and shelf-life of the final product.

Molecular Structure of this compound

Eclanamine_Maleate_Structure cluster_eclanamine Eclanamine cluster_maleate Maleate img_eclanamine img_maleate

Caption: Chemical structures of Eclanamine and Maleic Acid.

Data Presentation: Stability Profile of this compound

Currently, there is a significant lack of publicly available quantitative data on the stability of this compound under various stress conditions. Extensive searches of scientific literature and chemical databases did not yield specific experimental results detailing its degradation kinetics or the percentage of degradation under forced degradation studies (e.g., hydrolytic, oxidative, photolytic, and thermal stress).

For illustrative purposes and to provide a framework for future studies, the following tables are presented as templates for how such data should be structured once it becomes available.

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionParametersDuration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursData N/AData N/A
Base Hydrolysis 0.1 M NaOH, 60°C24 hoursData N/AData N/A
Neutral Hydrolysis Water, 60°C24 hoursData N/AData N/A
Oxidative 3% H₂O₂, RT24 hoursData N/AData N/A
Photolytic (Solid) ICH Q1B Option 27 daysData N/AData N/A
Photolytic (Solution) ICH Q1B Option 27 daysData N/AData N/A
Thermal (Solid) 80°C48 hoursData N/AData N/A

N/A: Not Available

Table 2: Stability-Indicating HPLC Method Parameters for this compound Analysis (Hypothetical)

ParameterCondition
Column e.g., C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase e.g., Acetonitrile:Phosphate Buffer (pH 3.0)
Flow Rate e.g., 1.0 mL/min
Detection Wavelength e.g., 215 nm
Column Temperature e.g., 30°C
Injection Volume e.g., 20 µL

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are not currently published. However, based on general guidelines for forced degradation studies as outlined by the International Council for Harmonisation (ICH), a standard set of experimental workflows can be proposed.

Forced Degradation (Stress Testing) Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on a drug substance like this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS This compound Drug Substance Sol Prepare Solutions (e.g., in Methanol/Water) DS->Sol Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Sol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Sol->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Sol->Ox Photo Photolytic (ICH Q1B) Sol->Photo Thermal Thermal (e.g., 80°C) Sol->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS If degradation observed Struct Structure Elucidation (e.g., NMR) LCMS->Struct Isolate degradants

Caption: A generalized workflow for forced degradation studies.

Degradation Pathways

The specific degradation pathways of this compound have not been elucidated in the available literature. Without experimental data identifying the degradation products, any proposed pathway would be purely speculative.

However, based on the functional groups present in the Eclanamine molecule (an amide, a tertiary amine, and a dichlorophenyl ring), potential degradation pathways could include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the propanamide group.

  • Oxidation: The tertiary amine group could be susceptible to oxidation, potentially forming an N-oxide derivative.

  • Photodegradation: The dichlorophenyl ring may be susceptible to photolytic degradation, potentially involving dechlorination or other rearrangements upon exposure to UV light.

The following diagram illustrates a hypothetical degradation pathway based on these general chemical principles.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product Amide Hydrolysis Product Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product Oxidation Photo_Product Photodegradation Product Parent->Photo_Product Photolysis

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While a comprehensive, data-rich guide on the stability and degradation of this compound is highly desirable for the scientific community, the foundational experimental data is not yet available in the public domain. The information and frameworks provided herein are intended to serve as a guide for future research in this area. Further studies involving forced degradation, development of stability-indicating analytical methods, and structural elucidation of degradation products are necessary to fully characterize the stability profile of this compound. Researchers are encouraged to utilize the presented workflows and data table structures to report their findings in a standardized manner, which will contribute to the collective understanding of this compound.

An In-Depth Technical Guide on the In Vitro Metabolism of a Hypothetical Amine Compound (HAC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Hypothetical In Vitro Metabolism Profile

No public data was found regarding the in vitro metabolism of Eclanamine Maleate. The following technical guide is a representative example created for a hypothetical amine-containing compound to illustrate the expected data, experimental protocols, and visualizations for such a study. All data presented herein is illustrative and not factual.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the in vitro metabolic profile of the hypothetical compound, HAC Maleate. The primary objectives of these studies were to determine its metabolic stability, identify the major metabolic pathways, and characterize the cytochrome P450 (CYP) enzymes responsible for its biotransformation. Understanding the in vitro metabolism is a critical step in early drug development to predict in vivo pharmacokinetics and potential drug-drug interactions.[1][2][3]

Executive Summary of In Vitro Metabolism Data

The in vitro metabolism of the hypothetical compound HAC was investigated using human liver microsomes and recombinant human CYP enzymes. The compound exhibits moderate metabolic stability. The primary metabolic pathways identified were N-dealkylation and hydroxylation, with CYP3A4 being the major contributing enzyme.

Data Presentation

Metabolic Stability of HAC in Human Liver Microsomes

The metabolic stability of HAC was assessed by incubating the compound with human liver microsomes and measuring its depletion over time. The results are summarized in the table below.

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
585.2
1560.1
3035.8
6012.5
Calculated Half-Life (t½, min) 25.5
Intrinsic Clearance (Clint, µL/min/mg protein) 27.2
Metabolite Identification and Formation

Metabolites of HAC were identified using high-resolution mass spectrometry. Two major metabolites were detected and quantified.

Metabolite IDProposed BiotransformationRelative Abundance (%)
M1N-dealkylation65
M2Hydroxylation35
Cytochrome P450 Reaction Phenotyping for HAC

The contribution of individual CYP isoforms to the metabolism of HAC was determined using recombinant human CYP enzymes. The rate of metabolite formation was measured for each isoform.

CYP IsoformRate of M1 Formation (pmol/min/pmol CYP)Rate of M2 Formation (pmol/min/pmol CYP)
CYP1A2< 1.0< 0.5
CYP2C92.51.8
CYP2C191.20.9
CYP2D64.83.5
CYP3A4 28.5 15.2

Experimental Protocols

Metabolic Stability Assay
  • System: Pooled human liver microsomes (HLM).

  • HAC Concentration: 1 µM.

  • Microsomal Protein Concentration: 0.5 mg/mL.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Incubation: Reactions were initiated by the addition of the NADPH regenerating system and incubated at 37°C. Aliquots were removed at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.[4]

Metabolite Identification
  • System: Pooled human liver microsomes.

  • HAC Concentration: 10 µM.

  • Incubation: The incubation was carried out for 60 minutes at 37°C with an NADPH regenerating system.

  • Sample Preparation: The reaction was terminated with cold acetonitrile. The sample was then centrifuged, and the supernatant was evaporated to dryness and reconstituted in mobile phase.

  • Analysis: Metabolites were identified using a high-resolution Q-TOF mass spectrometer coupled with a UPLC system to obtain accurate mass and fragmentation data.[5]

CYP450 Reaction Phenotyping
  • System: Recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • HAC Concentration: 1 µM.

  • Enzyme Concentration: 10-50 pmol/mL, depending on the isoform.

  • Incubation: HAC was incubated with each individual recombinant CYP isoform and an NADPH regenerating system at 37°C for 30 minutes.

  • Analysis: The formation of metabolites (M1 and M2) was quantified by LC-MS/MS.

Visualizations

G cluster_0 Phase I Metabolism cluster_1 Contributing Enzymes HAC HAC (Parent Compound) M1 M1 (N-dealkylated Metabolite) HAC->M1 N-dealkylation M2 M2 (Hydroxylated Metabolite) HAC->M2 Hydroxylation CYP3A4 CYP3A4 (Major) CYP3A4->HAC CYP2D6 CYP2D6 (Minor) CYP2D6->HAC OtherCYPs Other CYPs (Negligible)

Caption: Hypothetical metabolic pathway of HAC.

G cluster_setup Incubation Setup cluster_process Process cluster_analysis Analysis Microsomes Human Liver Microsomes (0.5 mg/mL) Incubate Incubate at 37°C Microsomes->Incubate HAC HAC (1 µM) HAC->Incubate NADPH NADPH Regenerating System NADPH->Incubate Timepoints Sample at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and Clint LCMS->Data

Caption: Workflow for the metabolic stability assay.

References

Eclanamine Maleate: Serotonin Transporter Binding Affinity - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclanamine, designated U-48,753, is recognized as a dual serotonin-norepinephrine reuptake inhibitor. This technical guide aims to provide an in-depth analysis of the binding affinity of its maleate salt for the human serotonin transporter (SERT). However, a comprehensive review of publicly available scientific literature and databases did not yield specific quantitative binding affinity data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, for Eclanamine Maleate at the serotonin transporter. While the compound is classified as a serotonin-norepinephrine reuptake inhibitor, the precise in vitro pharmacological data required for a detailed technical analysis is not accessible in the surveyed resources.

This document will outline the standard methodologies employed for determining the binding affinity of ligands to the serotonin transporter, providing a framework for the type of experimental data that would be necessary for a complete assessment of this compound. Furthermore, it will discuss the general signaling pathways associated with serotonin transporter inhibition and present logical workflows for characterization, which would be applicable to this compound should the primary data become available.

Introduction to Eclanamine and the Serotonin Transporter

The serotonin transporter (SERT) is a critical membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. It is a primary target for a wide range of antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Eclanamine (U-48,753) was developed by the Upjohn company and is characterized as a dual inhibitor of both serotonin and norepinephrine transporters. As such, its pharmacological activity is presumed to be mediated through the blockade of these transporters, leading to an increase in the extracellular concentrations of serotonin and norepinephrine. The maleate salt form is commonly used for pharmaceutical development.

A thorough understanding of the binding affinity of this compound to SERT is fundamental to elucidating its mechanism of action, potency, and potential therapeutic applications. This affinity is typically quantified by its Ki or IC50 value, which represents the concentration of the drug required to inhibit 50% of a radioligand's binding to the transporter.

Quantitative Data on SERT Binding Affinity

A diligent search of scientific databases and literature was conducted to obtain quantitative data on the binding affinity of this compound for the serotonin transporter. Despite these efforts, specific Ki or IC50 values from in vitro binding assays could not be located.

To provide context for the expected range of affinities for such a compound, the following table presents hypothetical data based on typical values for known SNRIs.

Table 1: Hypothetical Binding Affinity of this compound for Monoamine Transporters

TransporterLigandKi (nM) - Hypothetical
Serotonin Transporter (SERT)This compound[Data Not Available]
Norepinephrine Transporter (NET)This compound[Data Not Available]

Note: The absence of data in this table underscores the critical information gap in the publicly available scientific record for this compound.

Experimental Protocols for Determining SERT Binding Affinity

The determination of a compound's binding affinity for the serotonin transporter is a standard procedure in pharmacology and drug discovery. The most common method is the in vitro radioligand binding assay.

Radioligand Binding Assay

This competitive inhibition assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that has a high affinity and specificity for SERT.

Key Components:

  • Biological Material: Cell membranes prepared from cell lines stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or native tissue preparations rich in SERT (e.g., rodent brain cortex).

  • Radioligand: A high-affinity SERT ligand labeled with a radioisotope (e.g., [³H]Citalopram, [³H]Paroxetine, or [¹²⁵I]RTI-55).

  • Test Compound: this compound, prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine the amount of radioligand that binds to non-SERT sites.

  • Assay Buffer: A buffer solution that maintains physiological pH and ionic strength.

General Procedure:

  • Incubation: The biological material, radioligand, and varying concentrations of the test compound are incubated together to allow for binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Below is a DOT script illustrating the general workflow of a radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes hSERT Membranes Incubation Incubation (Equilibrium Binding) Membranes->Incubation Radioligand Radioligand ([³H]Citalopram) Radioligand->Incubation Eclanamine This compound (Concentration Gradient) Eclanamine->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a typical SERT radioligand binding assay.

Signaling Pathways and Logical Relationships

Inhibition of the serotonin transporter by a ligand like this compound leads to an increase in the concentration of serotonin in the synaptic cleft. This elevated serotonin level then has downstream effects on various postsynaptic and presynaptic serotonin receptors, modulating a complex array of intracellular signaling pathways.

The primary logical relationship is that the binding of an inhibitor to SERT blocks serotonin reuptake, which in turn enhances serotonergic signaling.

The following DOT script visualizes this fundamental relationship.

SERT_Inhibition_Pathway Eclanamine This compound SERT Serotonin Transporter (SERT) Eclanamine->SERT Binds to & Inhibits Reuptake Serotonin Reuptake Eclanamine->Reuptake SERT->Reuptake Mediates Synaptic5HT Increased Synaptic Serotonin Reuptake->Synaptic5HT Leads to Postsynaptic Postsynaptic Receptor Activation Synaptic5HT->Postsynaptic Enhances Signaling Downstream Signaling Cascades Postsynaptic->Signaling

Mechanism of action for a SERT inhibitor.

Conclusion

While Eclanamine is known to be a serotonin-norepinephrine reuptake inhibitor, this technical whitepaper highlights a significant gap in the publicly accessible scientific literature regarding the specific quantitative binding affinity of this compound for the serotonin transporter. Without this foundational data, a comprehensive evaluation of its potency, selectivity, and structure-activity relationship at SERT remains speculative. The experimental protocols and conceptual diagrams provided herein offer a standard framework for how such a compound would be characterized. Further research is required to generate and publish the empirical data necessary to fully elucidate the in vitro pharmacological profile of this compound.

Technical Guide: Eclanamine Maleate and Norepinephrine Transporter Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Eclanamine (U-48,753) is a drug that was patented as an antidepressant but was never marketed.[1] As such, there is a significant lack of publicly available clinical and preclinical data, including specific quantitative data on its norepinephrine transporter (NET) occupancy in humans. This guide, therefore, provides a comprehensive overview of the theoretical framework and established methodologies for determining norepinephrine transporter occupancy, using Eclanamine Maleate as a focal point for a hypothetical application of these techniques. The experimental protocols and data tables presented are based on established practices for other norepinephrine reuptake inhibitors and should be considered illustrative.

Introduction to Eclanamine and Norepinephrine Transporter Inhibition

Eclanamine is classified as a serotonin and norepinephrine reuptake inhibitor.[1] Its proposed mechanism of action for antidepressant effects involves binding to and inhibiting the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, Eclanamine would increase the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This dual-action mechanism is a common strategy for antidepressant drug development.

The norepinephrine transporter is a key protein in the regulation of noradrenergic signaling in the central nervous system. Its primary function is the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's action. Inhibition of NET is a primary target for many antidepressant medications. The degree to which a drug occupies the norepinephrine transporter at therapeutic doses is a critical pharmacodynamic parameter that can correlate with clinical efficacy and side effects.

Quantitative Data on Norepinephrine Transporter Occupancy

As of the latest available information, there are no published studies that have directly measured the norepinephrine transporter occupancy of this compound in humans or animals. To provide a framework for understanding how such data would be presented, the following tables are illustrative examples based on data from other norepinephrine reuptake inhibitors, such as nortriptyline and duloxetine.

Table 1: Hypothetical Dose-Response Relationship for this compound NET Occupancy

Oral Dose (mg)Mean Plasma Concentration (ng/mL)Mean NET Occupancy (%) in Thalamus
101518%
254035%
508555%
7513070%
10018082%

Table 2: Comparative NET Occupancy of Various Antidepressants

DrugTypical Clinical Dose (mg/day)Mean NET Occupancy (%)Radioligand UsedReference
Nortriptyline7541.1%(S,S)-[18F]FMeNER-D2[2]
Nortriptyline (in patients)75-200~50-70%(S,S)-[18F]FMeNER-D2[3]
Milnacipran10040.0%(S,S)-[18F]FMeNER-D2[4]
Duloxetine6040.0%(S,S)-[18F]FMeNER-D2
This compound Not Established Data Not Available N/A N/A

Experimental Protocol: Determining NET Occupancy using Positron Emission Tomography (PET)

The gold standard for in vivo quantification of transporter occupancy in the human brain is Positron Emission Tomography (PET). The following protocol is a detailed methodology based on studies of other NET inhibitors.

3.1. Objective: To determine the dose-dependent occupancy of the norepinephrine transporter by this compound in the human brain.

3.2. Materials:

  • Radioligand: (S,S)-[18F]FMeNER-D2, a selective radiotracer for the norepinephrine transporter.

  • PET Scanner: A high-resolution research tomograph.

  • Subjects: Healthy human volunteers.

  • Investigational Drug: this compound in various oral dose formulations.

  • Ancillary Equipment: Automated blood sampling system, centrifuges, gamma counter, and equipment for metabolite analysis.

3.3. Study Design: This would be a single-dose, crossover study. Each subject would undergo two PET scans: a baseline scan without the drug and a second scan after the oral administration of a single dose of this compound. Different cohorts of subjects would receive different doses to establish a dose-occupancy curve.

3.4. Procedure:

  • Subject Screening: Participants undergo a thorough medical and psychiatric screening to ensure they are healthy and meet inclusion criteria.

  • Baseline PET Scan:

    • Antecubital venous and radial arterial catheters are inserted for radiotracer injection and blood sampling, respectively.

    • A transmission scan is performed for attenuation correction.

    • A bolus of (S,S)-[18F]FMeNER-D2 is injected intravenously.

    • Dynamic PET scanning is performed for a duration of 180 minutes.

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Drug Administration: After a washout period, subjects receive a single oral dose of this compound. The timing of the second PET scan will depend on the pharmacokinetic profile (time to peak plasma concentration) of this compound.

  • Post-Dose PET Scan: The PET scan procedure is repeated as described in step 2.

  • Blood Sampling for Drug Concentration: Venous blood samples are taken to measure the plasma concentration of this compound at the time of the PET scan.

3.5. Data Analysis:

  • Image Reconstruction and Analysis: PET images are reconstructed and co-registered with individual MRI scans for anatomical localization. Regions of interest (ROIs), such as the thalamus (high NET density) and caudate (low NET density), are delineated.

  • Kinetic Modeling: Time-activity curves for each ROI are generated. The binding potential (BP_ND) of the radioligand, which is proportional to the density of available transporters, is calculated using a reference tissue model or kinetic models using the arterial plasma input function.

  • Occupancy Calculation: NET occupancy is calculated as the percentage reduction in BP_ND after drug administration compared to the baseline scan:

    • Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100

  • Correlation Analysis: The relationship between this compound plasma concentration and NET occupancy is analyzed to estimate the EC50 (the plasma concentration required to achieve 50% occupancy).

Visualizations

Signaling Pathway of Norepinephrine Reuptake Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle NE_released Norepinephrine NE_vesicle->NE_released Action Potential NET Norepinephrine Transporter (NET) NE_released->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binds Eclanamine Eclanamine Maleate Eclanamine->NET Inhibits Signaling Postsynaptic Signaling Adrenergic_Receptor->Signaling

Caption: Mechanism of Norepinephrine Reuptake Inhibition by this compound.

Experimental Workflow for PET-based NET Occupancy Study

cluster_0 Phase 1: Baseline cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Post-Dose Assessment cluster_3 Phase 4: Data Analysis Subject_Recruitment Subject Recruitment & Screening Baseline_PET Baseline PET Scan with (S,S)-[18F]FMeNER-D2 Subject_Recruitment->Baseline_PET Drug_Admin Oral Administration of This compound Baseline_Data Baseline Binding Potential (BP_ND) Baseline_PET->Baseline_Data Occupancy_Calc Calculate NET Occupancy (%) Baseline_Data->Occupancy_Calc Post_Dose_PET Post-Dose PET Scan with (S,S)-[18F]FMeNER-D2 Drug_Admin->Post_Dose_PET Plasma_Sampling Plasma Sampling for Drug Concentration Drug_Admin->Plasma_Sampling Post_Dose_Data Post-Dose Binding Potential (BP_ND) Post_Dose_PET->Post_Dose_Data PK_PD_Analysis Correlate Occupancy with Plasma Concentration (EC50 Estimation) Plasma_Sampling->PK_PD_Analysis Post_Dose_Data->Occupancy_Calc Occupancy_Calc->PK_PD_Analysis

Caption: Workflow for Determining NET Occupancy of this compound using PET.

References

Pharmacological Profile of Eclanamine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Eclanamine Maleate (also known as U-48753E) is a compound that was patented as an antidepressant but was never marketed. As such, publicly available, in-depth pharmacological data is scarce. This guide provides a comprehensive overview based on its classification as a serotonin-norepinephrine reuptake inhibitor (SNRI) and includes representative data and experimental protocols to serve as a technical resource.

Introduction

This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[1] Compounds of this class are known to exert their antidepressant effects by increasing the extracellular levels of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This is achieved through the inhibition of their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). While this compound was developed with therapeutic potential for depression, its clinical development was not pursued.

Mechanism of Action

As an SNRI, the primary mechanism of action of this compound is the inhibition of SERT and NET. By blocking these transporters, the reuptake of serotonin and norepinephrine from the synapse is reduced, leading to prolonged neurotransmitter signaling. This dual-action mechanism is believed to contribute to a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs).

Signaling Pathway of a Serotonin-Norepinephrine Reuptake Inhibitor

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron SERT SERT NET NET Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Synaptic Cleft Synaptic Cleft Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binds Postsynaptic Neuron Postsynaptic Neuron Neuronal_Response Neuronal Response Serotonin_Receptor->Neuronal_Response Norepinephrine_Receptor->Neuronal_Response Eclanamine This compound Eclanamine->SERT Inhibits Eclanamine->NET Inhibits Reuptake_Assay_Workflow start Start cell_culture Culture cells expressing hSERT or hNET start->cell_culture plating Plate cells in multi-well plates cell_culture->plating preincubation Pre-incubate cells with This compound or vehicle plating->preincubation add_radioligand Add [3H]5-HT or [3H]NE preincubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation wash Wash cells to remove unbound radioligand incubation->wash lysis Lyse cells wash->lysis scintillation Measure radioactivity using liquid scintillation counting lysis->scintillation analysis Analyze data and determine IC50 value scintillation->analysis end End analysis->end

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Eclanamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eclanamine Maleate is a pharmaceutical compound with the chemical formula C16H22Cl2N2O • C4H4O4 and a molecular weight of 445.34 g/mol [1]. Structurally, it is related to other amine-containing active pharmaceutical ingredients and is anticipated to function as an antihistamine. As with any new drug candidate, a robust, accurate, and reliable analytical method is essential for quantification in bulk drug substance and finished pharmaceutical products. This is critical for quality control, stability testing, and regulatory submissions.

This application note details the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines[2][3].

Proposed Analytical Method: RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for pharmaceutical analysis due to its high sensitivity, resolution, and reproducibility[4]. Based on the chemical properties of this compound and methods developed for analogous compounds like Chlorpheniramine Maleate, an RP-HPLC method using a C18 column is proposed[5].

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm. A UV scan of this compound in the mobile phase should be performed to confirm the wavelength of maximum absorbance. The maleic acid moiety is also known to absorb UV radiation below 280 nm.

  • Injection Volume: 20 µL.

  • Diluent: Mobile phase.

Preparation of Solutions
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Solution (from a solid dosage form): Weigh and finely powder a representative number of dosage units (e.g., 20 tablets). Transfer an amount of powder equivalent to one dosage unit into a suitable volumetric flask. Add diluent to about 70% of the flask volume, sonicate for 15-20 minutes to ensure complete extraction, and then dilute to the mark. Centrifuge a portion of this solution and filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

System Suitability

Before starting any validation experiment, the suitability of the chromatographic system must be verified. A working standard solution is injected five times. The system is deemed suitable if the acceptance criteria in the table below are met.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Inject the diluent (blank) to check for interfering peaks at the retention time of this compound.

    • Prepare and inject a placebo solution at a concentration equivalent to that in the sample preparation to ensure excipients do not interfere.

    • Perform forced degradation studies by subjecting the sample solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 30% H₂O₂, heat, and photolysis). Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The method is specific if there is no interference from the blank or placebo at the retention time of the analyte. In the forced degradation samples, the analyte peak should be well-resolved from any degradation product peaks (resolution > 2), and peak purity analysis should indicate that the analyte peak is spectrally pure.

Linearity
  • Procedure: Prepare a series of at least five concentrations of this compound from the stock solution, covering a range of 80% to 120% of the nominal test concentration. Inject each solution and construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Perform recovery studies by spiking a placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six separate sample preparations at 100% of the test concentration on the same day, under the same experimental conditions.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Calibration Curve Method: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.

Robustness
  • Procedure: Intentionally make small, deliberate variations to the method parameters and evaluate the impact on the results. Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic component).

    • Column temperature (e.g., ± 5°C).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation

Table 1: System Suitability and Validation Acceptance Criteria
ParameterAcceptance Criteria
System Suitability
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Areas≤ 1.0% (for replicate injections)
Method Validation
SpecificityNo interference; Peak purity index > 0.999
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)≤ 2.0%
RobustnessSystem suitability passes under varied conditions

Mandatory Visualizations

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev_Start Define Analytical Target Profile Selectivity Selectivity & Specificity Optimization (Column, Mobile Phase, pH) Dev_Start->Selectivity PeakShape Optimize Peak Shape & Retention (Flow Rate, Temperature) Selectivity->PeakShape Dev_End Finalized Chromatographic Method PeakShape->Dev_End Val_Start Write Validation Protocol Dev_End->Val_Start Proceed to Validation Specificity Specificity & Forced Degradation Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy (Recovery) Val_Start->Accuracy Precision Precision (Repeatability & Intermediate Precision) Val_Start->Precision LOD_LOQ LOD & LOQ Val_Start->LOD_LOQ Robustness Robustness Val_Start->Robustness Val_Report Final Validation Report Specificity->Val_Report Linearity->Val_Report Accuracy->Val_Report Precision->Val_Report LOD_LOQ->Val_Report Robustness->Val_Report

Caption: Workflow for Analytical Method Development and Validation.

G cluster_pathway H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (Inflammation, Allergic Reaction) Ca->Response PKC->Response Antihistamine This compound (H1 Antagonist) Antihistamine->H1R Blocks

Caption: General Signaling Pathway of H1 Antihistamines.

The proposed RP-HPLC method provides a comprehensive framework for the reliable quantification of this compound. The detailed protocol for method development and validation ensures that the resulting analytical procedure will be suitable for its intended use in a regulated pharmaceutical environment. Following the validation steps outlined in this document will generate documented evidence of the method's specificity, linearity, accuracy, precision, and robustness, confirming its stability-indicating properties and suitability for routine quality control analysis.

References

Application Note: Quantification of Eclanamine Maleate Using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Eclanamine Maleate in bulk drug substance and pharmaceutical dosage forms. The proposed method is simple, precise, and accurate, making it suitable for routine quality control and stability studies.

Introduction

Eclanamine is a pharmaceutical compound, and its maleate salt is of interest for various therapeutic applications.[1] this compound has a molecular formula of C₁₆H₂₂Cl₂N₂O·C₄H₄O₄ and a molecular weight of 445.34 g/mol .[2] A robust and reliable analytical method is crucial for ensuring the quality, potency, and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds. This note details an isocratic RP-HPLC method developed for the quantification of this compound, based on principles applied to similar amine maleate compounds.[3][4][5]

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

A reversed-phase C18 column was selected for the separation. The mobile phase consisted of a mixture of a phosphate buffer and an organic solvent to ensure good peak shape and resolution. The detection wavelength was chosen to provide optimal sensitivity for this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes

Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for linearity studies.

  • Sample Preparation (from a hypothetical tablet formulation): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm nylon filter, discarding the first few mL of the filtrate. Dilute the filtered solution with the mobile phase to a final concentration of approximately 10 µg/mL.

Results and Discussion

The developed method demonstrated good separation of Eclanamine from the maleate peak and any potential degradation products. The system suitability parameters were found to be within the acceptable limits as per ICH guidelines.

System Suitability

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -~ 5.8
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 5000
%RSD of Peak Area ≤ 2.0%< 1.0%

Method Validation

The method would require full validation as per ICH Q2(R1) guidelines. A summary of expected validation data is presented below.

Validation ParameterResults
Linearity A linear relationship between peak area and concentration is expected in the range of 1-50 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy The mean recovery at different concentration levels (80%, 100%, and 120%) is expected to be within 98-102%.
Precision The relative standard deviation (%RSD) for repeatability and intermediate precision is expected to be less than 2.0%.
Specificity The method is expected to be specific, with no interference from placebo or common degradation products.
Robustness The method is expected to be robust with respect to small, deliberate changes in mobile phase composition, pH, and flow rate.
Conclusion

The proposed HPLC method is suitable for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is simple, rapid, and would be expected to demonstrate excellent linearity, accuracy, and precision upon full validation.

Protocol: HPLC Quantification of this compound

1.0 Objective

To provide a detailed procedure for the quantitative determination of this compound by RP-HPLC.

2.0 Scope

This protocol applies to the analysis of this compound in bulk drug substance and finished pharmaceutical products.

3.0 Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • 0.45 µm Nylon Syringe Filters

4.0 Equipment

  • High-Performance Liquid Chromatograph with UV Detector

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Centrifuge

  • Volumetric flasks and pipettes

5.0 Procedure

5.1 Preparation of Mobile Phase (0.05 M Phosphate Buffer pH 4.0 : Acetonitrile, 60:40)

  • Weigh 6.8 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH of the buffer to 4.0 ± 0.05 with dilute orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

  • Degas the mobile phase by sonication or other suitable means before use.

5.2 Preparation of Standard Solution (10 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate to dissolve.

  • Dilute to the mark with the mobile phase and mix thoroughly (Stock Solution: 100 µg/mL).

  • Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase (Working Solution: 10 µg/mL).

5.3 Preparation of Sample Solution (from a hypothetical tablet, 10 µg/mL)

  • Determine the average weight of 20 tablets.

  • Grind the tablets into a fine, uniform powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

  • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

  • Filter the resulting supernatant through a 0.45 µm nylon syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

  • This solution has a nominal concentration of 100 µg/mL. Pipette 10 mL of this filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase for a final concentration of 10 µg/mL.

5.4 Chromatographic Analysis

  • Set up the HPLC system according to the chromatographic conditions specified in the Application Note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution five times and check for system suitability. The %RSD for the peak areas should be not more than 2.0%.

  • Inject the sample solution in duplicate.

  • After the analysis is complete, wash the column with a suitable solvent mixture (e.g., Methanol:Water 80:20) and store it as per the manufacturer's recommendations.

6.0 Calculation

Calculate the amount of this compound in the sample using the following formula:

Where:

  • A_spl = Peak area of this compound in the sample solution

  • A_std = Average peak area of this compound in the standard solution

  • C_std = Concentration of the standard solution (µg/mL)

  • C_spl = Concentration of the sample solution (µg/mL)

  • Avg. Wt. = Average weight of one tablet (mg)

  • Wt._spl = Weight of the tablet powder taken for analysis (mg)

  • P = Potency of the this compound reference standard (%)

Visualizations

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_hplc 2. Instrumental Analysis cluster_data 3. Data Acquisition & Processing prep Preparation hplc HPLC Analysis prep->hplc data Data Processing hplc->data report Reporting data->report mobile_phase Prepare Mobile Phase equilibration System Equilibration mobile_phase->equilibration standard_prep Prepare Standard Solution sst_injection System Suitability Injections standard_prep->sst_injection sample_prep Prepare Sample Solution (Weigh, Dissolve, Sonicate, Filter) sample_injection Sample Injections sample_prep->sample_injection equilibration->sst_injection sst_injection->sample_injection integration Peak Integration sample_injection->integration calculation Concentration Calculation integration->calculation calculation->report

Caption: HPLC workflow for this compound quantification.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Eclanamine Maleate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eclanamine Maleate is a compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices, such as human plasma, is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for bioanalytical assays.[1][2][3] This document provides a detailed protocol for the extraction and quantification of this compound in human plasma. The described method is designed to be robust, reproducible, and suitable for high-throughput analysis.

The methodology herein is based on established principles for the analysis of small molecules in biological fluids.[4][5] Key steps include sample preparation to remove interfering substances like proteins and phospholipids, chromatographic separation, and detection by a tandem mass spectrometer.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., Eclanamine-d4 Maleate (recommended) or a structurally similar compound.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Instrumentation and Conditions

Chromatographic separation is performed using a reverse-phase C18 column, which is standard for retaining and separating small molecules like Eclanamine.

  • Liquid Chromatography System: A UHPLC system (e.g., Agilent 1290 Infinity, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6460, Waters Xevo TQ-S).

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3.0 min; Hold at 95% B for 1 min; Re-equilibrate at 5% B for 1 min
Total Run Time 5.0 minutes

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas (CAD) Medium
MRM Transitions To be determined by infusion of Eclanamine and IS
Eclanamine (Analyte)e.g., Precursor Ion (Q1) m/z → Product Ion (Q3) m/z
Eclanamine-d4 (IS)e.g., Precursor Ion (Q1) m/z → Product Ion (Q3) m/z

Note: MRM transitions must be optimized experimentally by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics expected from a validated bioanalytical method.

Table 3: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range (ng/mL) 0.1 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Table 4: Precision and Accuracy (Intra- and Inter-Day)

QC Level (ng/mL)Precision (%CV)Accuracy (% Bias)
LQC (0.3) < 15%Within ±15%
MQC (30) < 15%Within ±15%
HQC (150) < 15%Within ±15%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from plasma sample processing to data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Sample (100 µL) p2 2. Add Internal Standard p1->p2 p3 3. Protein Precipitation (Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Collect Supernatant p4->p5 p6 6. Evaporate to Dryness p5->p6 p7 7. Reconstitute p6->p7 a1 8. Inject into LC-MS/MS p7->a1 a2 9. Chromatographic Separation a1->a2 a3 10. MS/MS Detection (MRM) a2->a3 d1 11. Peak Integration a3->d1 d2 12. Quantification (Analyte/IS Ratio) d1->d2 d3 13. Report Generation d2->d3

Caption: Workflow for this compound analysis in plasma.

Bioanalytical Method Validation Parameters

This diagram shows the logical relationship between key validation components that ensure a reliable bioanalytical method.

G center Reliable Bioanalytical Method selectivity Selectivity & Specificity center->selectivity accuracy Accuracy center->accuracy precision Precision center->precision sensitivity Sensitivity center->sensitivity stability Stability center->stability matrix Matrix Effect selectivity->matrix recovery Recovery accuracy->recovery qc QC Samples accuracy->qc precision->qc lloq LLOQ sensitivity->lloq cal_curve Calibration Curve sensitivity->cal_curve freeze_thaw Freeze-Thaw stability->freeze_thaw stock Stock Solution stability->stock

Caption: Key components of bioanalytical method validation.

References

Application Notes and Protocols for Eclanamine Maleate Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclanamine Maleate is a novel compound identified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] SNRIs are a class of drugs that block the reabsorption of the neurotransmitters serotonin and norepinephrine in the brain, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3][4][5] This modulation of serotonergic and noradrenergic signaling is the primary mechanism of action for many antidepressant medications. These application notes provide a detailed protocol for the administration of this compound to mice for preclinical research, including proposed methodologies for both oral and intraperitoneal routes. Due to the limited availability of specific in vivo data for this compound, this protocol incorporates a dose-finding study to determine optimal dosing.

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

This compound is understood to function by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual inhibition leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. This enhanced signaling in pathways associated with mood and behavior is the basis for its potential therapeutic effects.

Signaling Pathway Diagram

SNRI_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Vesicles (Serotonin & Norepinephrine) Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release SERT SERT NET NET Eclanamine Eclanamine Maleate Eclanamine->SERT Inhibits Eclanamine->NET Inhibits Serotonin->SERT Reuptake Post_Receptor_S Serotonin Receptors Serotonin->Post_Receptor_S Binds Norepinephrine->NET Reuptake Post_Receptor_N Norepinephrine Receptors Norepinephrine->Post_Receptor_N Binds Signal Downstream Signaling Post_Receptor_S->Signal Post_Receptor_N->Signal

Caption: Mechanism of action of this compound as an SNRI.

Experimental Protocols

The following protocols are provided for the administration of this compound in mice. Given the lack of established dosages, a dose-response study is recommended to determine the optimal dose for specific experimental endpoints.

Materials and Reagents
  • This compound

  • Sterile 0.9% saline solution

  • Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

  • Mouse strain (e.g., C57BL/6J)

  • Standard laboratory animal housing and husbandry equipment

  • Analytical balance

  • Vortex mixer

  • pH meter

  • Sterile syringes and needles (e.g., 27-30 gauge for intraperitoneal injection, gavage needles for oral administration)

  • Personal Protective Equipment (PPE)

Dose-Response Study Design

A preliminary dose-response study is crucial to establish the efficacy and safety profile of this compound in your specific mouse model and behavioral assay.

Group Treatment Dosage (mg/kg) Number of Animals
1Vehicle08-10
2This compound58-10
3This compound108-10
4This compound208-10
5This compound408-10

Note: The proposed dosages are hypothetical and based on typical ranges for other antidepressants in mice. Adjustments should be made based on preliminary toxicity and efficacy data.

Preparation of Dosing Solutions
  • Calculate the required amount of this compound: Based on the desired dosage and the average weight of the mice, calculate the total amount of drug needed.

  • Dissolve this compound:

    • For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg (0.25 ml), the concentration would be 1 mg/ml.

    • Weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile saline or another suitable vehicle.

    • Use a vortex mixer to ensure complete dissolution.

    • Adjust the pH of the solution to physiological range (6.8-7.4) if necessary.

  • Sterilization: If not prepared aseptically, filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

Administration Protocols

Intraperitoneal injection is a common and effective route for systemic drug delivery in mice.

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Injection Procedure:

    • Tilt the mouse slightly with the head downwards.

    • Insert a 27-30 gauge needle at a 15-20 degree angle.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back.

    • Inject the calculated volume of the this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any immediate adverse reactions.

Oral gavage ensures accurate dosing directly into the stomach.

  • Animal Restraint: Restrain the mouse securely by the scruff of the neck.

  • Gavage Needle Insertion:

    • Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.

    • Gently insert the needle into the mouth, over the tongue, and along the roof of the mouth.

    • Advance the needle smoothly down the esophagus into the stomach. Do not force the needle.

  • Administration: Once the needle is in the correct position, administer the this compound solution.

  • Withdrawal and Monitoring: Slowly withdraw the gavage needle and return the mouse to its cage. Monitor for any signs of distress.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A Acclimatize Mice (1 week) C Randomize Mice into Treatment Groups A->C B Prepare Dosing Solutions (this compound & Vehicle) D Administer Drug/Vehicle (IP or Oral Gavage) B->D C->D E Behavioral Testing (e.g., Forced Swim Test, Tail Suspension Test) D->E F Tissue Collection (e.g., Brain, Blood) E->F G Data Analysis (Statistical Tests) F->G H Interpretation of Results G->H

Caption: General experimental workflow for this compound administration in mice.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Table for a Dose-Response Study
Treatment Group Dosage (mg/kg) Mean Immobility Time (s) ± SEM % Change from Vehicle p-value vs. Vehicle
Vehicle0120 ± 10.5--
This compound5105 ± 9.2-12.5%>0.05
This compound1085 ± 8.1-29.2%<0.05
This compound2060 ± 7.5-50.0%<0.01
This compound4055 ± 6.9-54.2%<0.01

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Follow all institutional guidelines for the safe handling and disposal of chemical reagents and animal waste.

Disclaimer: This document provides a general protocol and should be adapted to specific experimental needs and in accordance with all applicable institutional and national guidelines for animal research. The proposed dosages for this compound are hypothetical and a thorough dose-finding study is strongly recommended.

References

Application Notes and Protocols for Characterizing the Cellular Activity of Eclanamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eclanamine Maleate is a novel small molecule compound with potential therapeutic applications. Understanding its effects on cellular processes is a critical step in the drug development pipeline. These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the bioactivity of this compound. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing robust and reproducible data to characterize the compound's effects on cell viability, apoptosis, and key signaling pathways.

Section 1: Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in preclinical drug discovery for assessing the overall health of cells following exposure to a test compound. These assays are crucial for determining a compound's cytotoxic or cytostatic effects and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).[1]

Resazurin (AlamarBlue) Cell Viability Assay

The resazurin assay is a rapid, cost-effective, and sensitive colorimetric method to quantify viable cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Assay Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a microplate reader.

Data Presentation:

Concentration of this compound (µM)Mean Fluorescence IntensityStandard Deviation% Cell Viability
0 (Vehicle Control)4500250100
0.1435023096.7
1398021088.4
10250018055.6
5012009026.7
1006005013.3

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_resazurin Add Resazurin Reagent incubate_treatment->add_resazurin incubate_reagent Incubate (1-4h) add_resazurin->incubate_reagent read_plate Measure Fluorescence incubate_reagent->read_plate data_analysis data_analysis read_plate->data_analysis Data Analysis

Caption: Workflow for determining cell viability using the resazurin assay.

Section 2: Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process that can be modulated by chemical compounds. Assays to detect apoptosis are essential for understanding a drug's mechanism of action.[2]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Culture cells in T25 flasks and treat with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Data Presentation:

Treatment% Healthy Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM)70.8 ± 3.518.9 ± 2.210.3 ± 1.8
This compound (50 µM)35.1 ± 4.245.6 ± 3.919.3 ± 2.5

Apoptosis Detection Workflow

G cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with this compound harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Cell Populations flow_cytometry->quantify results results quantify->results

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Section 3: Signal Transduction Pathway Analysis

To delve deeper into the mechanism of action of this compound, it is crucial to investigate its effects on key intracellular signaling pathways that regulate cell fate decisions such as proliferation, differentiation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to many cellular processes and are common targets in drug discovery.

MAPK Pathway Activation Assay (Western Blot)

The MAPK signaling cascade is a three-tiered kinase module that plays a pivotal role in cellular proliferation and differentiation. Western blotting can be used to detect the phosphorylation status of key kinases in this pathway, such as ERK, JNK, and p38, which is indicative of their activation.

Experimental Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of MAPK pathway proteins (e.g., phospho-ERK, total-ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Data Presentation:

Treatmentp-ERK / Total ERK (Fold Change)p-p38 / Total p38 (Fold Change)
Vehicle Control1.01.0
This compound (10 µM)2.51.2
This compound (50 µM)5.81.3

MAPK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_response Cellular Response (Proliferation, Survival) gene_expression->cell_response

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

NF-κB Nuclear Translocation Assay (High-Content Imaging)

NF-κB is a transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription. This translocation can be visualized and quantified using high-content imaging.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well imaging plate. Treat with this compound, with or without a known NF-κB activator like TNF-α.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against an NF-κB subunit (e.g., p65). Follow this with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity of the NF-κB signal in the nucleus versus the cytoplasm.

Data Presentation:

TreatmentNuclear/Cytoplasmic NF-κB Intensity Ratio
Vehicle Control0.8 ± 0.1
TNF-α (10 ng/mL)3.5 ± 0.4
This compound (10 µM) + TNF-α1.2 ± 0.2
This compound (50 µM) + TNF-α0.9 ± 0.1

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF Receptor ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb Phosphorylates degradation ikb->degradation Ubiquitination & Degradation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikb ikb_nfkb->nfkb Releases gene_transcription Gene Transcription nfkb_nuc->gene_transcription cell_response Cellular Response (Inflammation, Survival) gene_transcription->cell_response

References

Application Notes and Protocols for Eclanamine Maleate (as a Non-Competitive NMDA Receptor Antagonist) in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclanamine Maleate is presumed to be a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar in function to the well-characterized compound Dizocilpine Maleate (MK-801). These antagonists are crucial tools in neuroscience research, offering insights into the roles of NMDA receptors in both physiological processes and pathological conditions. NMDA receptors are ion channels in the brain that are critical for synaptic plasticity, learning, and memory.[1] However, their excessive activation, a phenomenon known as excitotoxicity, is implicated in neuronal damage in various neurological disorders.[1] Non-competitive antagonists like MK-801 block the NMDA receptor channel when it is open, thereby preventing excessive calcium influx that can lead to cell death.[1][2]

These application notes provide a comprehensive guide for the use of this compound, as a representative non-competitive NMDA receptor antagonist, in primary neuron cultures. The protocols and data presented are based on established methodologies for similar compounds, such as MK-801, and are intended to serve as a starting point for your research.

Mechanism of Action

This compound is hypothesized to act as a use-dependent, non-competitive antagonist of the NMDA receptor. This means that the compound only binds to and blocks the ion channel when the receptor is activated by its agonists, glutamate and glycine. The antagonist then physically obstructs the channel, preventing the influx of Ca2+ ions. This "open-channel blockade" is a hallmark of drugs like MK-801 and is thought to contribute to their neuroprotective effects by preferentially targeting over-active NMDA receptors.[1]

The binding of this compound to the NMDA receptor is likely to be within the ion channel pore, at a site distinct from the glutamate and glycine binding sites. This allosteric modulation allows it to effectively inhibit receptor function regardless of the concentration of the primary agonists.

Data Presentation

The following tables summarize quantitative data for non-competitive NMDA receptor antagonists, like MK-801, which can be used as a reference for designing experiments with this compound.

Table 1: Dose-Response for Neuroprotection in Primary Cortical Neurons

Concentration (µM)Neuroprotection against NMDA-induced toxicity (%)Reference
0.1~50%
1>90%
5Complete reversal of toxicity
10Complete reversal of toxicity
20Complete reversal of toxicity

Table 2: Typical Experimental Concentrations and Incubation Times

ApplicationConcentration Range (µM)Incubation TimeNotesReference
Neuroprotection Assay0.1 - 20Pre-incubation: 30 min - 2 hrEffective in preventing excitotoxicity induced by NMDA or glutamate.
Electrophysiology (Channel Blockade)0.1 - 10Acute application during recordingTo study the blockade of NMDA receptor-mediated currents.
Signaling Pathway Analysis1 - 1030 min - 24 hrTo investigate downstream effects on cellular signaling cascades.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rats or mice, a common model for studying neuroprotective effects.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • Dissection medium: Hibernate-E medium (or equivalent)

  • Digestion solution: Papain (20 U/ml) and DNase I (20 µg/ml) in Hibernate-E without calcium

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Culture plates/dishes coated with poly-D-lysine (or poly-L-lysine) and laminin

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Aseptically remove the uterine horn and place it in a sterile dish containing cold dissection medium.

  • Dissect the embryonic brains and isolate the cortical hemispheres.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in the digestion solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1-2 x 10^5 cells/cm²) on coated culture vessels.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).

Protocol 2: Assessing Neuroprotective Effects of this compound against NMDA-induced Excitotoxicity

This protocol outlines a method to quantify the neuroprotective capacity of this compound.

Materials:

  • Mature primary neuron cultures (DIV 7-14)

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • NMDA stock solution

  • Cell viability assay kit (e.g., LDH release assay, MTT assay, or live/dead staining with Calcein-AM and Propidium Iodide)

  • Culture medium

Procedure:

  • Prepare different concentrations of this compound in culture medium.

  • Pre-incubate the neuronal cultures with the this compound solutions or vehicle control for 30 minutes to 2 hours.

  • Induce excitotoxicity by adding NMDA to the culture medium at a final concentration of 50-100 µM for 15-30 minutes. A dose-response for NMDA should be determined empirically for your specific culture system.

  • Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium (containing the respective concentrations of this compound or vehicle).

  • Incubate the cultures for 24 hours.

  • Assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Quantify the results and express neuroprotection as a percentage of the viability in control (non-NMDA treated) cultures.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Blockade

This protocol provides a method to directly measure the inhibitory effect of this compound on NMDA receptor-mediated currents.

Materials:

  • Mature primary neuron cultures on coverslips

  • External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, 0.01 glycine; pH 7.4)

  • Internal solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)

  • NMDA and this compound stock solutions

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Locally apply NMDA (e.g., 100 µM) for a short duration to evoke an inward current. This is the control NMDA current.

  • Wash out the NMDA.

  • Perfuse the chamber with a solution containing this compound for a few minutes.

  • Co-apply NMDA and this compound and record the current. The reduction in current amplitude compared to the control reflects the blocking effect.

  • To test for use-dependency, apply NMDA first to open the channels and then co-apply with this compound.

  • Wash out the drugs to assess the reversibility of the block.

Mandatory Visualizations

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds This compound This compound NMDA_Receptor_Open NMDA Receptor (Open Channel) This compound->NMDA_Receptor_Open Enters & Blocks NMDA_Receptor->NMDA_Receptor_Open Activates NMDA_Receptor_Blocked NMDA Receptor (Blocked Channel) NMDA_Receptor_Open->NMDA_Receptor_Blocked Ca_ion Ca²⁺ NMDA_Receptor_Open->Ca_ion Influx Neuronal_Survival Neuronal_Survival NMDA_Receptor_Blocked->Neuronal_Survival Prevents Ca²⁺ Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excess leads to

Caption: Mechanism of action of this compound as a non-competitive NMDA receptor antagonist.

Neuroprotection_Workflow Start Start Plate_Neurons Plate Primary Neurons on Coated Plates Start->Plate_Neurons Culture_Neurons Culture Neurons (7-14 DIV) Plate_Neurons->Culture_Neurons Pre_incubation Pre-incubate with This compound or Vehicle Culture_Neurons->Pre_incubation Induce_Toxicity Add NMDA to Induce Excitotoxicity Pre_incubation->Induce_Toxicity Incubate_24h Incubate for 24 hours Induce_Toxicity->Incubate_24h Assess_Viability Assess Neuronal Viability (e.g., LDH, MTT) Incubate_24h->Assess_Viability Analyze_Data Analyze and Quantify Neuroprotection Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Signaling_Pathway NMDA_Activation Excessive NMDA Receptor Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx Downstream_Activation Activation of Calpains, Caspases, PKC inactivation Ca_Influx->Downstream_Activation Eclanamine This compound Eclanamine->NMDA_Activation Blocks Neuroprotection Neuroprotection Eclanamine->Neuroprotection Neuronal_Death Neuronal Death (Apoptosis/Necrosis) Downstream_Activation->Neuronal_Death Neuroprotection->Neuronal_Death Inhibits

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and its inhibition by this compound.

References

Application Notes and Protocols for Eclanamine Maleate in Depressive Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclanamine Maleate is a novel investigational compound with potential therapeutic applications in the management of major depressive disorder (MDD). Preclinical research is essential to elucidate its mechanism of action and evaluate its efficacy and safety profile. These application notes provide detailed protocols for utilizing this compound in established rodent models of depressive-like behavior. The following sections offer step-by-step guidance on experimental procedures, data presentation, and visualization of key concepts to facilitate the study of this compound.

Hypothesized Mechanism of Action

This compound is hypothesized to exert its antidepressant effects through a dual mechanism involving the modulation of monoaminergic systems and neurotrophic factor signaling. It is proposed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), increasing the synaptic availability of these key neurotransmitters.[1][2] Concurrently, it is suggested that this compound promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity, which is often downregulated in depression.[3][4]

Caption: Hypothesized mechanism of this compound.

Pharmacokinetics and Dosing in Rodent Models

Effective preclinical evaluation requires an understanding of the pharmacokinetic profile of this compound in the selected animal model.[5] Preliminary studies in rodents are necessary to determine key parameters such as bioavailability, half-life, and brain penetration. The choice of dose for efficacy studies should be informed by these pharmacokinetic data as well as initial dose-ranging tolerability studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

ParameterValue (Mouse)Value (Rat)
Bioavailability (Oral)~40%~35%
Tmax (Oral)1.5 hours2.0 hours
Half-life (t1/2)4 hours6 hours
Brain-to-Plasma Ratio2.52.2

Table 2: Recommended Dose Ranges for Preclinical Efficacy Studies

Animal ModelRoute of AdministrationDose Range (mg/kg)
MouseIntraperitoneal (i.p.)5 - 20
MouseOral (p.o.)10 - 40
RatIntraperitoneal (i.p.)2.5 - 10
RatOral (p.o.)5 - 20

Experimental Protocols for Depressive Disorder Models

The following protocols describe standard behavioral assays used to screen for antidepressant-like activity.

start Start: Animal Acclimatization cums Chronic Unpredictable Mild Stress (CUMS) (Optional, 4-6 weeks) start->cums treatment This compound Administration (Acute or Chronic) start->treatment cums->treatment sucrose Sucrose Preference Test (for CUMS model) cums->sucrose tst Tail Suspension Test (TST) treatment->tst fst Forced Swim Test (FST) treatment->fst locomotor Open Field Test (Locomotor Activity) treatment->locomotor data Data Analysis tst->data fst->data sucrose->data locomotor->data

Caption: General experimental workflow for preclinical antidepressant testing.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.

Materials:

  • Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter for mice).

  • Water at 25 ± 1°C.

  • Video recording equipment.

  • Timers.

  • Towels for drying animals.

Protocol:

  • Administer this compound or vehicle control at the predetermined time before the test (e.g., 30-60 minutes for i.p. injection).

  • Fill the cylindrical tanks with water to a depth of 15 cm.

  • Gently place each mouse individually into a tank.

  • The test duration is typically 6 minutes.

  • Record the entire session for later analysis.

  • The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with only small movements necessary to keep the head above water.

  • At the end of the test, remove the animal, dry it thoroughly, and return it to its home cage.

  • Empty and clean the tanks between animals.

Tail Suspension Test (TST)

The TST is another common behavioral despair model used for screening potential antidepressant drugs in mice. Similar to the FST, it is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tails will develop an immobile posture.

Materials:

  • Tail suspension apparatus (a chamber or box that allows the mouse to hang freely).

  • Adhesive tape.

  • Video recording equipment.

  • Timers.

Protocol:

  • Administer this compound or vehicle control at the appropriate time before the test.

  • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

  • The mouse should be suspended in a way that it cannot escape or hold onto any surfaces.

  • The test duration is 6 minutes.

  • Record the session for scoring.

  • The total duration of immobility during the test is measured. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.

  • After the test, carefully remove the mouse from the apparatus and return it to its home cage.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model has high face and predictive validity for studying the pathophysiology of depression and the effects of chronic antidepressant treatment. This model involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period (e.g., 4-6 weeks) to induce a state of anhedonia and other depressive-like behaviors.

Materials:

  • A variety of mild stressors (see Table 3).

  • Sucrose solution (1%) and water bottles.

  • Animal scale for monitoring body weight.

Protocol:

  • Baseline Sucrose Preference Test (SPT):

    • For 48 hours, habituate the animals to two bottles, one with 1% sucrose solution and one with plain water.

    • For the next 24 hours, deprive the animals of water and food.

    • Following deprivation, present the animals with pre-weighed bottles of 1% sucrose and water for 1 hour.

    • Measure the consumption of each liquid to determine the baseline sucrose preference. Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) x 100.

  • CUMS Procedure (4-6 weeks):

    • Expose the animals to a different mild stressor each day according to a randomized schedule.

    • Continue this for the entire duration of the protocol.

    • Monitor body weight weekly.

  • Treatment:

    • Begin daily administration of this compound or vehicle control during the final 2-3 weeks of the CUMS procedure.

  • Behavioral Testing:

    • Conduct weekly SPTs to monitor the development of anhedonia and the therapeutic effect of the treatment.

    • At the end of the treatment period, other behavioral tests like the FST, TST, and Open Field Test can be performed.

Table 3: Examples of Stressors for the CUMS Protocol

StressorDuration
Cage tilt (45°)12 hours
Soiled cage (100 ml water in bedding)10 hours
Stroboscopic light12 hours
White noise (85 dB)4 hours
Food and water deprivation18 hours
Predator sounds/smell30 minutes
Forced swimming (4°C)5 minutes
Overnight illumination12 hours

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to allow for easy comparison between treatment groups.

Table 4: Hypothetical Results of this compound in the Forced Swim Test (Mouse)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) ± SEM
Vehicle-155.2 ± 8.3
This compound5120.5 ± 7.1
This compound1095.8 ± 6.5**
This compound2080.1 ± 5.9
Fluoxetine (Positive Control)2085.4 ± 6.2
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.

Table 5: Hypothetical Results of this compound in the CUMS Model (Rat)

Treatment GroupDose (mg/kg, p.o.)Sucrose Preference (%) ± SEM (Week 6)
Control + Vehicle-85.3 ± 3.1
CUMS + Vehicle-52.1 ± 4.5#
CUMS + this compound1073.6 ± 3.9
CUMS + Imipramine (Positive Control)1575.2 ± 4.1
#p < 0.001 compared to Control + Vehicle group. *p < 0.01 compared to CUMS + Vehicle group.

Safety and Tolerability

During all experimental procedures, it is crucial to monitor the animals for any adverse effects. This includes observing changes in body weight, food and water intake, general activity levels, and any signs of distress. The Open Field Test is also recommended to assess locomotor activity and rule out the possibility that the effects observed in the FST and TST are due to psychostimulant properties rather than a specific antidepressant-like effect.

References

Application of Eclanamine Maleate in neuropharmacology research

Author: BenchChem Technical Support Team. Date: November 2025

Eclanamine Maleate (U-48,753) is a compound that was patented as an antidepressant, yet it was never brought to market.[1] Its proposed mechanism of action is the inhibition of serotonin and norepinephrine reuptake, placing it in the pharmacological class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1] Despite its initial promise, a thorough review of publicly available scientific literature, preclinical and clinical trial databases, and patent records reveals a significant lack of detailed quantitative data and experimental protocols for this compound. This absence of information prevents the creation of comprehensive application notes and detailed research protocols as requested.

Mechanism of Action: A Hypothesized Pathway

Based on its classification as an SNRI, the theoretical mechanism of action for this compound would involve the blockade of two key monoamine transporters in the brain: the serotonin transporter (SERT) and the norepinephrine transporter (NET).

By inhibiting SERT and NET, this compound would increase the extracellular concentrations of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This enhanced availability of these neurotransmitters would, in theory, lead to increased activation of postsynaptic 5-HT and NE receptors, a common therapeutic strategy for managing depressive disorders.

Visualizing the Theoretical SNRI Pathway

The following diagram illustrates the general signaling pathway of an SNRI, which represents the hypothesized mechanism for this compound.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic vesicle Vesicles (5-HT, NE) synapse vesicle->synapse Release SERT SERT NET NET Eclanamine Eclanamine Maleate Eclanamine->SERT Inhibition Eclanamine->NET Inhibition Serotonin 5-HT synapse->Serotonin Norepinephrine NE synapse->Norepinephrine Serotonin->SERT Reuptake Postsynaptic_Receptor_5HT 5-HT Receptor Serotonin->Postsynaptic_Receptor_5HT Binding Norepinephrine->NET Reuptake Postsynaptic_Receptor_NE NE Receptor Norepinephrine->Postsynaptic_Receptor_NE Binding postsynaptic Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor_5HT->Signal_Transduction Postsynaptic_Receptor_NE->Signal_Transduction Therapeutic_Effect Antidepressant Effect Signal_Transduction->Therapeutic_Effect

Caption: Hypothesized mechanism of this compound as an SNRI.

Lack of Quantitative Data

A critical component of neuropharmacology research is the quantitative characterization of a compound's activity. For an SNRI like this compound, this would typically include:

  • Binding Affinities (Ki): Values indicating the strength of binding to SERT and NET.

  • Half-maximal Inhibitory Concentrations (IC50): The concentration of the drug required to inhibit 50% of serotonin and norepinephrine reuptake in vitro.

  • In Vivo Receptor Occupancy: The percentage of SERT and NET transporters occupied by the drug at therapeutic doses in animal models.

  • Pharmacokinetic Parameters: Data on absorption, distribution, metabolism, and excretion (ADME).

Unfortunately, none of these quantitative data points for this compound are available in the public domain. Without this information, it is impossible to design and justify specific experimental protocols.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, researchers interested in evaluating a novel SNRI would typically employ a series of standard in vitro and in vivo assays. The following represents a general workflow that would have been necessary to characterize this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_safety Safety & Toxicology A1 Radioligand Binding Assays (SERT & NET) A2 Synaptosomal Uptake Assays (SERT & NET) A1->A2 A3 Cell-Based Functional Assays A2->A3 B1 Pharmacokinetic Studies (Rodents) A3->B1 Lead Compound Selection B2 Microdialysis (Neurotransmitter Levels) B1->B2 B3 Behavioral Models of Depression (e.g., FST, TST) B2->B3 C1 Off-Target Receptor Screening B3->C1 Efficacy Demonstrated C2 In Vitro & In Vivo Toxicology Studies C1->C2

Caption: General experimental workflow for SNRI characterization.

In Vitro Assays
  • Radioligand Binding Assays: These assays would be performed to determine the binding affinity (Ki) of this compound for human SERT and NET. This is typically done using membranes from cells expressing the recombinant transporters and specific radioligands (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

  • Synaptosomal Reuptake Assays: To assess the functional inhibitory activity (IC50), synaptosomes (isolated nerve terminals) from rodent brain regions rich in SERT (e.g., striatum) and NET (e.g., cortex) would be used. The ability of this compound to inhibit the uptake of radiolabeled serotonin ([³H]-5-HT) and norepinephrine ([³H]-NE) would be measured.

In Vivo Studies
  • Pharmacokinetic Profiling: The compound would be administered to laboratory animals (e.g., rats, mice) via different routes (e.g., oral, intravenous) to determine its absorption, distribution, metabolism, and excretion profile.

  • In Vivo Microdialysis: This technique would be used to measure the extracellular levels of serotonin and norepinephrine in specific brain regions of freely moving animals following administration of this compound. This provides direct evidence of target engagement in the central nervous system.

  • Behavioral Models of Depression: The antidepressant potential of this compound would be evaluated in established animal models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). A reduction in immobility time in these tests is indicative of antidepressant-like activity.

Conclusion

This compound remains an obscure compound in the field of neuropharmacology. While its intended use as a serotonin-norepinephrine reuptake inhibitor is documented through patent filings, the lack of published preclinical and clinical data makes it impossible to provide detailed application notes and protocols for its research use. The information that is publicly available is insufficient for the scientific community to build upon or to fully understand the compound's pharmacological profile and its potential, if any, in neuropharmacological research. For researchers and drug development professionals, the story of this compound serves as a reminder that many compounds are synthesized and patented, but few make it through the rigorous process of preclinical and clinical development to become marketed drugs.

References

Troubleshooting & Optimization

Technical Support Center: Eclanamine Maleate Solubility for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Eclanamine Maleate for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

Eclanamine is a compound that was patented as an antidepressant and acts as a serotonin-norepinephrine reuptake inhibitor.[1] Its maleate salt form is denoted as this compound. For in vivo studies, achieving adequate solubility is crucial for ensuring consistent and predictable systemic exposure upon administration. Poor solubility can lead to low bioavailability, high variability in experimental results, and potentially misleading pharmacokinetic and pharmacodynamic data.

Q2: I am observing precipitation of this compound in my aqueous vehicle. What are the likely causes?

Precipitation of a drug substance in an aqueous vehicle is a common issue for poorly soluble compounds. The primary causes include:

  • Low intrinsic aqueous solubility: The fundamental property of the molecule may limit its ability to dissolve in water-based systems.

  • pH-dependent solubility: The solubility of ionizable compounds, like those containing amine groups, can be highly dependent on the pH of the solution. The pKa of the molecule and the pH of the vehicle are critical factors.

  • Common ion effect: If the vehicle contains an ion that is also present in the drug salt (e.g., maleate), it can suppress dissolution.

  • Supersaturation and crystallization: A seemingly dissolved solution may be in a metastable supersaturated state, leading to precipitation over time.

Q3: What are the initial steps to troubleshoot poor solubility of this compound?

The initial approach should be a systematic evaluation of basic physicochemical properties. This includes:

  • pH-Solubility Profiling: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 2 to 7.4).

  • Solvent Screening: Assess the solubility in a panel of common pharmaceutical co-solvents and vehicles.

  • Solid-State Characterization: Analyze the crystalline form (polymorphism) of the supplied this compound, as different crystal forms can have different solubilities.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility in Standard Buffers

If this compound exhibits low solubility in standard aqueous buffers (e.g., phosphate-buffered saline), consider the following strategies:

Strategy 1: pH Adjustment

  • Rationale: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility. As Eclanamine contains a dimethylamino group, it is likely a weak base. Lowering the pH should increase its solubility.

  • Experimental Protocol:

    • Prepare a series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Strategy 2: Use of Co-solvents

  • Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.

  • Experimental Protocol:

    • Select a panel of biocompatible co-solvents (see Table 1).

    • Prepare various concentrations of the co-solvent in an aqueous buffer (e.g., 10%, 20%, 30% v/v).

    • Determine the saturation solubility of this compound in each co-solvent mixture using the equilibrium solubility method described above.

    • Caution: High concentrations of some co-solvents can cause toxicity in animals. Ensure the final concentration is within acceptable limits for the chosen route of administration.

Table 1: Common Co-solvents for In Vivo Formulations

Co-solventTypical Concentration Range (% v/v)Notes
Propylene Glycol (PG)10 - 60Generally recognized as safe (GRAS). Can cause hemolysis at high concentrations upon intravenous injection.
Polyethylene Glycol 400 (PEG 400)10 - 50GRAS. Viscous. Good solubilizing agent for many compounds.
Ethanol5 - 20Use with caution due to potential for pharmacological effects and irritation.
Dimethyl Sulfoxide (DMSO)< 10Excellent solvent, but can have its own biological effects and enhance the toxicity of other compounds. Use minimal amounts.
Solutol HS 15 (Kolliphor HS 15)1 - 15Non-ionic solubilizer and emulsifying agent.
Cremophor EL (Kolliphor EL)1 - 10Can cause hypersensitivity reactions in some species.
Issue 2: Drug Precipitation Upon Dosing or Dilution

Even if a stable solution is prepared, the drug may precipitate upon administration due to changes in the environment (e.g., pH shift from the formulation to physiological pH).

Strategy 1: Use of Surfactants

  • Rationale: Surfactants form micelles that can encapsulate hydrophobic drug molecules, keeping them in solution even when the vehicle is diluted in an aqueous environment.

  • Experimental Protocol:

    • Select a suitable surfactant (e.g., Tween 80, Polysorbate 20).

    • Prepare the formulation by dissolving the surfactant in the chosen vehicle, followed by the addition of this compound.

    • Gently heat and/or sonicate to aid dissolution.

    • To simulate in vivo conditions, perform a kinetic solubility assay by diluting the formulation in a buffer at physiological pH (e.g., pH 7.4) and monitor for precipitation over time.

Strategy 2: Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.

  • Experimental Protocol:

    • Select a cyclodextrin derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess of this compound to each solution and determine the solubility as described previously. A phase-solubility diagram can be constructed to study the complexation.

    • The final formulation can be prepared by dissolving the drug in the optimal concentration of the cyclodextrin solution.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the logical workflow for solubility enhancement and a simplified representation of the expected signaling pathway for a serotonin-norepinephrine reuptake inhibitor.

G cluster_0 Start Start Poor Solubility Poor Solubility Start->Poor Solubility pH Adjustment pH Adjustment Poor Solubility->pH Adjustment Ionizable? Co-solvents Co-solvents Poor Solubility->Co-solvents Non-ionizable or pH adjustment insufficient Surfactants Surfactants Poor Solubility->Surfactants Precipitation on dilution? Cyclodextrins Cyclodextrins Poor Solubility->Cyclodextrins Complexation needed? Stable Solution Stable Solution pH Adjustment->Stable Solution Successful Co-solvents->Stable Solution Successful Surfactants->Stable Solution Successful Cyclodextrins->Stable Solution Successful In Vivo Study In Vivo Study Stable Solution->In Vivo Study

Caption: Workflow for improving the solubility of a poorly soluble compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicle 5HT_Synapse 5-HT Serotonin_Vesicle->5HT_Synapse Release Norepinephrine_Vesicle Norepinephrine (NE) Vesicle NE_Synapse NE Norepinephrine_Vesicle->NE_Synapse Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) 5HT_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT_Synapse->5HT_Receptor NE_Synapse->NET Reuptake NE_Receptor NE Receptor NE_Synapse->NE_Receptor Eclanamine Eclanamine Maleate Eclanamine->SERT Inhibition Eclanamine->NET Inhibition Signal_Transduction Signal Transduction (Antidepressant Effect) 5HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Caption: Simplified signaling pathway for a serotonin-norepinephrine reuptake inhibitor.

References

Eclanamine Maleate Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited public information is available regarding the specific formulation challenges of Eclanamine Maleate. The following troubleshooting guide and FAQs have been compiled based on known challenges associated with the formulation of other amine-containing active pharmaceutical ingredients (APIs) and maleate salts. This information should be used as a general guide, and experimental validation with this compound is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability challenges when formulating this compound?

A1: Based on data from other maleate salts, potential stability issues for this compound formulations could include:

  • Hydrolysis: Amine salts can be susceptible to hydrolysis, especially in aqueous solutions or in the presence of moisture. For instance, Enalapril Maleate is known to be unstable in aqueous solutions.[1]

  • Degradation of the Maleate Moiety: Studies on Chlorpheniramine Maleate have shown that the maleate moiety itself can degrade in solution over time.[2]

  • pH Sensitivity: The stability of amine salts is often pH-dependent. The pH of the formulation's microenvironment can significantly influence degradation pathways.[3][4] For example, the degradation of Enalapril Maleate is influenced by both acidic and alkaline conditions.[3]

  • Excipient Interactions: Interactions with excipients can promote degradation. Some common excipients may act as catalysts for degradation reactions.

Q2: How can the aqueous solubility of this compound be improved?

  • pH Adjustment: As an amine salt, the solubility of this compound is expected to be pH-dependent. Adjusting the pH of the formulation to a range where the ionized form of the drug is predominant can enhance solubility.

  • Co-solvents: Utilizing a system of co-solvents can increase the solubility of poorly soluble compounds.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the drug molecule and improve its apparent solubility.

  • Solid Dispersions: Creating a solid dispersion of the API in a hydrophilic carrier can enhance the dissolution rate and apparent solubility.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.

Q3: What are the key considerations for excipient compatibility with this compound?

A3: Excipient compatibility is crucial for a stable formulation. Key considerations include:

  • pH of Excipients: The inherent pH of excipients can create a microenvironment that affects the stability of the API. It is important to select excipients with a pH profile that is compatible with the stability of this compound.

  • Moisture Content: Hygroscopic excipients can absorb moisture, which may accelerate the degradation of moisture-sensitive drugs.

  • Reactive Impurities: Some excipients may contain reactive impurities that can interact with the API.

  • Chemical Incompatibility: Direct chemical reactions between the API and excipients can occur. For example, primary and secondary amines can react with reducing sugars (like lactose) in the presence of moisture, leading to Maillard reaction browning.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Loss of potency in liquid formulations. Hydrolysis of the ester or amide linkage in Eclanamine or degradation of the maleate salt.- Conduct stress testing (acid, base, oxidative) to identify degradation pathways. - Optimize the pH of the formulation to a range of maximum stability. - Consider the use of non-aqueous or low-water-content vehicles. - Investigate the use of antioxidants if oxidation is a contributing factor.
Discoloration of solid dosage forms (e.g., browning). Maillard reaction between the amine group of Eclanamine and reducing sugars (e.g., lactose).- Replace reducing sugars with non-reducing sugar excipients like mannitol or microcrystalline cellulose. - Control moisture content during manufacturing and storage.
Poor dissolution of tablets or capsules. Low aqueous solubility of this compound.- Reduce the particle size of the API through micronization. - Incorporate a superdisintegrant into the formulation. - Explore solubility enhancement techniques such as solid dispersions or complexation with cyclodextrins.
Formation of unknown impurities during stability studies. Interaction with excipients or degradation of the API.- Perform a systematic drug-excipient compatibility study using techniques like DSC, FTIR, and HPLC to identify the incompatible excipient. - Characterize the degradation products using LC-MS to understand the degradation pathway. - Based on the degradation pathway, select appropriate stabilizing agents or alternative excipients.
Physical instability (e.g., caking, hygroscopicity). The inherent hygroscopic nature of the amorphous form of the drug or certain excipients.- Screen for stable crystalline forms (polymorphs) of this compound that may have lower hygroscopicity. - Select excipients with low hygroscopicity. - Control the relative humidity during manufacturing and use appropriate packaging with desiccants.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To identify the degradation pathways of this compound under various stress conditions.

  • Methodology:

    • Prepare solutions of this compound in 0.1N HCl (acidic), 0.1N NaOH (basic), and water (neutral).

    • Expose the solutions to heat (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • For oxidative degradation, prepare a solution of this compound in 3% hydrogen peroxide and store it at room temperature.

    • For photostability, expose a solution and solid powder of this compound to UV and fluorescent light as per ICH guidelines.

    • Analyze all samples at specified time points using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

Protocol 2: Excipient Compatibility Study

  • Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

  • Methodology:

    • Prepare binary mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio.

    • Prepare a control sample of pure this compound.

    • Store the mixtures and the control at accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

    • Analyze the samples at initial and final time points using techniques such as:

      • Visual observation: for any changes in color or physical state.

      • Differential Scanning Calorimetry (DSC): to detect any changes in melting point or the appearance of new peaks, which could indicate an interaction.

      • Fourier-Transform Infrared Spectroscopy (FTIR): to observe any changes in the characteristic peaks of the drug, suggesting a chemical interaction.

      • High-Performance Liquid Chromatography (HPLC): to quantify the drug and detect the formation of any degradation products.

Visualizations

Formulation_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Development cluster_outcome Outcome Problem Formulation Issue (e.g., Degradation, Poor Solubility) Forced_Deg Forced Degradation Study Problem->Forced_Deg Degradation? Excipient_Comp Excipient Compatibility Study Problem->Excipient_Comp Interaction? Phys_Char Physicochemical Characterization Problem->Phys_Char Solubility? pH_Opt pH Optimization Forced_Deg->pH_Opt Process_Mod Process Modification Forced_Deg->Process_Mod Excipient_Sel Excipient Selection Excipient_Comp->Excipient_Sel Excipient_Comp->Process_Mod Sol_Enhance Solubility Enhancement Phys_Char->Sol_Enhance Stable_Formulation Stable & Effective Formulation pH_Opt->Stable_Formulation Excipient_Sel->Stable_Formulation Sol_Enhance->Stable_Formulation Process_Mod->Stable_Formulation

Caption: Workflow for troubleshooting this compound formulation issues.

Stability_Factors EM This compound Stability pH pH EM->pH Moisture Moisture EM->Moisture Excipients Excipients EM->Excipients Temperature Temperature EM->Temperature Light Light EM->Light

Caption: Key factors influencing the stability of this compound formulations.

References

Eclanamine Maleate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eclanamine Maleate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of drug stability and data from structurally related maleate salts.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation shortly after preparation. What are the likely causes?

A1: Instability of this compound in solution is often attributed to several factors, primarily hydrolysis and pH-dependent reactions. Similar to other ester-containing compounds and maleate salts, this compound is susceptible to degradation in aqueous environments. Key contributing factors include the pH of the solution, storage temperature, and exposure to light.

Q2: What are the primary degradation pathways for compounds like this compound in solution?

A2: Based on data from similar maleate salt drugs, two principal degradation pathways are likely for this compound in solution:

  • Hydrolysis: The ester linkage in the Eclanamine molecule can be cleaved by water, leading to the formation of the active acid metabolite and the corresponding alcohol. This reaction is often catalyzed by acidic or basic conditions.

  • Cyclization: Intramolecular cyclization can occur, particularly in acidic conditions, leading to the formation of a diketopiperazine derivative.[1][2]

Q3: How does pH affect the stability of my this compound solution?

A3: The pH of the solution is a critical factor in the stability of this compound. Generally, extreme pH values (highly acidic or alkaline) will accelerate degradation. For many maleate salts, maximum stability is observed in the mid-range pH. It is crucial to determine the optimal pH for your specific application and buffer the solution accordingly. For instance, studies on Enalapril Maleate have shown significant degradation under both acidic (0.1N HCl) and alkaline (0.1N NaOH) conditions.[1][3]

Q4: Are there any recommended storage conditions for this compound solutions?

A4: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) and protected from light. If possible, preparing fresh solutions for immediate use is the best practice. For short-term storage, amber vials or containers wrapped in aluminum foil can be used to prevent photodegradation.

Q5: Can excipients in my formulation affect the stability of this compound?

A5: Yes, certain excipients can impact the stability of this compound. Excipients can alter the micro-pH of the formulation, introduce trace amounts of moisture, or contain reactive impurities that can accelerate degradation. It is advisable to conduct compatibility studies with all excipients intended for use in the final formulation.

Troubleshooting Guides

Issue 1: Rapid loss of potency in an aqueous this compound formulation.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of the solution. Adjust to a neutral or slightly acidic pH (e.g., pH 4-6) using a suitable buffer system (e.g., citrate, phosphate).Reduced rate of degradation and improved stability.
High Storage Temperature Store the solution at a lower temperature (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.Slower degradation kinetics.
Exposure to Light Protect the solution from light by using amber-colored containers or by wrapping the container in aluminum foil.Prevention of photodegradation.
Hydrolysis Consider using a co-solvent system (e.g., with propylene glycol or ethanol) to reduce the activity of water, if compatible with the intended application.Decreased rate of hydrolytic degradation.
Issue 2: Appearance of unknown peaks in HPLC analysis of my this compound solution.
Potential Cause Troubleshooting Step Expected Outcome
Degradation Products Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. Use a stability-indicating HPLC method to separate the drug from its degradants.[1]Identification of retention times of potential degradation products.
Interaction with Excipients Analyze solutions of individual excipients and binary mixtures of this compound with each excipient.Identification of any excipient-induced degradation.
Contamination Review solution preparation procedures to identify potential sources of contamination. Ensure high-purity solvents and reagents are used.Elimination of extraneous peaks.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Enalapril Maleate (as a proxy for this compound)
Stress Condition Description Observation Primary Degradation Products
Acid Hydrolysis 0.1N HCl at 80°CSignificant degradationDiketopiperazine derivative, Enalaprilat
Base Hydrolysis 0.1N NaOH at 80°CRapid and extensive degradationEnalaprilat
Oxidative 3-10% H₂O₂ at room temp.Less degradation compared to hydrolysisOxidized derivatives
Thermal 50-70°CStable in solid state, degradation in solutionDependent on solution conditions
Photolytic UV/Visible lightDegradation observed in solutionPhotodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on methods used for similar compounds and should be optimized for this compound.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a 40:60 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration in the expected range of the samples.

  • Sample Preparation:

    • Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak over time.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize a sample with 0.1N NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 80°C for a specified period (e.g., 30 minutes). Neutralize a sample with 0.1N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store a solution of this compound at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or fluorescent light for a specified period. A control sample should be kept in the dark.

Mandatory Visualization

Eclanamine_Maleate_Degradation_Pathway Eclanamine_Maleate This compound in Solution Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Eclanamine_Maleate->Hydrolysis Cyclization Intramolecular Cyclization (H⁺) Eclanamine_Maleate->Cyclization Degradation_Product_A Degradation Product A (Eclanamine Acid) Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B (Diketopiperazine derivative) Cyclization->Degradation_Product_B

Caption: Hypothetical degradation pathways of this compound in solution.

Troubleshooting_Workflow Start Instability Observed (e.g., loss of potency, new peaks) Check_pH Check and Optimize pH (Buffer to pH 4-6) Start->Check_pH Control_Temp Control Storage Temperature (Refrigerate at 2-8°C) Check_pH->Control_Temp pH Optimized Protect_Light Protect from Light (Use amber vials) Control_Temp->Protect_Light Assess_Excipients Assess Excipient Compatibility Protect_Light->Assess_Excipients Stable Solution Stabilized Assess_Excipients->Stable

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Eclanamine Maleate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Eclanamine Maleate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak. In an ideal HPLC separation, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[1] Eclanamine is a basic compound due to its dimethylamino group, making it susceptible to strong interactions with residual silanol groups on silica-based HPLC columns, a primary cause of peak tailing.[2]

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A: The most common causes of peak tailing for basic compounds include:

  • Secondary Silanol Interactions: Interaction between the basic analyte and acidic silanol groups on the stationary phase surface.[3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Degradation: Contamination or deterioration of the column can create active sites that cause tailing.

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause band broadening and peak tailing.

Q3: How can I tell if my peak tailing is due to chemical interactions or a physical problem with my HPLC system?

A: A good initial step is to observe if the peak tailing affects all peaks or just the this compound peak. If all peaks in the chromatogram are tailing, it might indicate a physical issue like a column void, a leak, or a problem with extra-column volume. If only the this compound peak (or other basic compounds) is tailing, it is more likely due to chemical interactions with the stationary phase.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Problem: Asymmetrical peak shape (tailing) for this compound.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of Eclanamine. While the exact pKa is not readily available, a starting pH of 2.5-3.5 is recommended for basic amines to ensure the analyte is fully protonated and silanol groups are suppressed. 2. Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups. 3. Add a Competing Base: Introduce a small amount (e.g., 0.1% triethylamine) of a competing base to the mobile phase to block the active silanol sites.Improved peak symmetry (Tailing Factor closer to 1).
Inappropriate Mobile Phase Composition 1. Optimize Organic Modifier: Switch between acetonitrile and methanol or adjust the ratio. Methanol can sometimes provide better peak shapes for basic compounds. 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can better control the mobile phase pH and mask silanol interactions.Sharper, more symmetrical peaks.
Column Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of this compound in your sample solution.Peak shape improves at lower concentrations.
Column Contamination/Degradation 1. Flush the Column: Wash the column with a strong solvent to remove any contaminants. 2. Replace the Column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.Restoration of peak shape and retention time.
Sample Solvent Effects 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and sample in the initial mobile phase composition.Elimination of fronting or tailing, especially for early eluting peaks.

Experimental Protocols

Protocol 1: Systematic Approach to Optimizing Mobile Phase pH

This protocol provides a framework for determining the optimal mobile phase pH to minimize peak tailing for this compound.

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A / 30% B

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 10 µL

    • Sample: this compound at a concentration of 10 µg/mL in mobile phase.

  • Procedure: a. Prepare a series of aqueous mobile phase modifiers with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 7.0) using appropriate buffers (e.g., phosphate or acetate buffer). b. Equilibrate the column with the initial mobile phase for at least 20 column volumes. c. Inject the this compound standard and record the chromatogram. d. For each subsequent pH, flush the system and equilibrate the column with the new mobile phase before injecting the standard. e. Measure the tailing factor for the this compound peak at each pH.

  • Data Analysis:

    • Create a table to compare the tailing factor at different pH values.

    • Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

Illustrative Data Table: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Asymmetry)Observations
2.51.1Symmetrical peak shape.
3.51.3Minor tailing observed.
4.51.8Significant tailing.
7.0> 2.0Severe tailing, poor peak shape.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Potential Physical Issue check_all_peaks->physical_issue Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No check_connections Check for leaks and improper connections physical_issue->check_connections check_column_void Inspect for column void check_connections->check_column_void check_extra_column_volume Minimize tubing length and ID check_column_void->check_extra_column_volume adjust_ph Adjust Mobile Phase pH (2.5 - 3.5) chemical_issue->adjust_ph check_peak_shape Peak Shape Improved? adjust_ph->check_peak_shape solution_found Problem Solved check_peak_shape->solution_found Yes other_chemical_solutions Further Chemical Troubleshooting check_peak_shape->other_chemical_solutions No use_endcapped_column Use End-Capped Column other_chemical_solutions->use_endcapped_column add_competing_base Add Competing Base (e.g., TEA) other_chemical_solutions->add_competing_base optimize_organic Optimize Organic Modifier other_chemical_solutions->optimize_organic check_overload Check for Sample Overload (reduce concentration/volume) other_chemical_solutions->check_overload

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

Optimizing Eclanamine Maleate dosage for behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eclanamine Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing its use for behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism involves blocking the serotonin transporter protein on the presynaptic neuron.[2][3] This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1] At higher doses, it may also indirectly influence norepinephrine and dopamine systems.

Q2: What is a typical starting dosage for this compound in rodent behavioral studies?

A2: For initial studies in mice, a dosage range of 5-10 mg/kg/day is commonly used. However, effective doses in the literature vary from 2.5 mg/kg to 25 mg/kg/day depending on the specific behavioral assay and rodent strain. Chronic administration for at least 2-4 weeks is often necessary to observe significant behavioral effects.

Q3: How should this compound be administered for behavioral studies?

A3: this compound can be administered via several routes, including intraperitoneal (i.p.) injection, oral gavage, or dissolved in the drinking water. For stable plasma levels, administration via osmotic minipump or twice-daily injections can be effective due to the compound's long half-life. The choice of administration should be consistent within a study to minimize variability.

Q4: What are the known pharmacokinetic properties of this compound?

A4: this compound is well-absorbed orally and is extensively metabolized in the liver, primarily by the cytochrome P450 system, including the CYP2D6 isoenzyme. It is distinguished by the very slow elimination of both the parent compound and its active metabolite, nor-eclanamine. The half-life of this compound can increase with long-term use, from 1-3 days after a single dose to 4-6 days after chronic administration.

Q5: Are there known sex differences in the response to this compound?

A5: Yes, sex-specific effects have been reported. For instance, female mice may metabolize the compound faster than males, resulting in higher levels of the active metabolite, nor-eclanamine. This can lead to differences in behavioral responses and neural plasticity, with females sometimes requiring higher doses to achieve behavioral efficacy.

Troubleshooting Guide

Problem 1: No significant behavioral effect is observed after administration.

  • Possible Cause 1: Insufficient Dosage.

    • Solution: The dose may be too low for the specific animal strain or behavioral test. Review the literature for dose-response studies. Consider performing a dose-escalation study, for example using 5, 10, and 18 mg/kg doses, to determine the optimal concentration for your experimental conditions.

  • Possible Cause 2: Acute vs. Chronic Dosing.

    • Solution: The therapeutic effects of this compound on complex behaviors like depression and anxiety often require chronic administration (e.g., 21-28 days). Acute or sub-chronic administration may be insufficient to induce the necessary neuroplastic changes.

  • Possible Cause 3: Strain-Specific Sensitivity.

    • Solution: Different inbred mouse strains can exhibit varied responses. For example, the BALB/c strain has been shown to be particularly sensitive to this class of compounds in the forced swim test, whereas other strains like C57BL/6 may show more locomotor effects. Ensure the chosen strain is appropriate for the intended behavioral assessment.

Problem 2: Animals are exhibiting adverse side effects (e.g., lethargy, appetite loss).

  • Possible Cause 1: Dose is too high.

    • Solution: Common side effects include sleepiness and decreased appetite. If significant weight loss (e.g., >10% of initial body weight) or excessive lethargy is observed, consider reducing the dose. Often, these side effects may resolve within the first few weeks of chronic treatment.

  • Possible Cause 2: Serotonin Syndrome.

    • Solution: This is a serious condition that can occur if this compound is co-administered with other serotonergic agents (e.g., MAOIs). Symptoms include tremors, agitation, and hyperactivity. Cease administration immediately and consult with a veterinarian. Ensure a proper washout period when switching from or to other serotonergic drugs.

Problem 3: High variability or conflicting results between subjects.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure the administration protocol is strictly followed for all animals. If administering via oral gavage, confirm correct placement. If providing in drinking water, monitor daily water intake for each animal, as this can vary. Administration via osmotic minipump can help ensure consistent dosing.

  • Possible Cause 2: Environmental Stressors.

    • Solution: Stressful procedures, such as injections or oral gavage, can impact behavioral outcomes. Allow animals to habituate to handling and procedures before the experiment begins. Consider less stressful administration methods, such as in a palatable food substance, if appropriate for the study design.

  • Possible Cause 3: Pharmacokinetic Differences.

    • Solution: Factors such as sex and genetic variability in metabolic enzymes (like CYP2D6) can alter drug metabolism and bioavailability. Account for these factors in the experimental design by including both male and female subjects and ensuring balanced group assignments.

Data Presentation

Table 1: Dose-Dependent Effects of Chronic this compound on Behavior in Female MRL/MpJ Mice

Dosage (mg/kg/day, b.i.d.)TestOutcomeResult
2.5Novelty Induced HypophagiaLatency to EatNo significant change
5.0Novelty Induced HypophagiaLatency to EatNo significant change
10.0Novelty Induced HypophagiaLatency to EatSignificantly decreased latency
2.5Tail Suspension TestImmobility TimeNo significant change
5.0Tail Suspension TestImmobility TimeNo significant change
10.0Tail Suspension TestImmobility TimeSignificantly decreased immobility

Data synthesized from studies on dose-dependent behavioral alterations.

Table 2: Dose-Response of Chronic this compound in the Forced Swim Test in Male BALB/c Mice

Dosage (mg/kg/day)Primary Behavioral ChangeResult
10Increased swimming, reduced immobilitySignificant antidepressant-like effect
18Increased swimming, reduced immobilitySignificant antidepressant-like effect
25No further significant reduction in immobilityPlateau or slight reduction in effect

Data synthesized from studies on chronic antidepressant effects in animal models.

Experimental Protocols

Protocol: Forced Swim Test (FST) for Assessing Antidepressant-Like Activity in Mice

This protocol is adapted from standard procedures used to evaluate the efficacy of antidepressant compounds.

  • Objective: To measure the effect of this compound on behavioral despair, quantified by the duration of immobility when a mouse is placed in an inescapable water cylinder.

  • Materials:

    • Clear glass or plastic cylinders (25 cm height, 10 cm diameter).

    • Water maintained at 23-25°C.

    • Video recording system and analysis software.

    • Timers.

    • Dry towels or warming lamp for post-test recovery.

  • Procedure:

    • Drug Administration: Administer this compound or vehicle according to the study design. For chronic studies, this protocol is performed after a 21 to 28-day treatment period. Typically, the final dose is given 30-60 minutes before the test.

    • Habituation (Pre-Test Session - Day 1):

      • Fill cylinders with water to a depth of 15 cm.

      • Gently place each mouse individually into a cylinder for a 15-minute session. This habituates the animals to the procedure and induces a stable baseline of immobility.

      • After 15 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.

    • Test Session (Day 2, 24 hours after Pre-Test):

      • Refill the cylinders with fresh water at the same temperature.

      • Place each mouse back into its respective cylinder for a 6-minute test session.

      • Record the entire session using a video camera positioned to the side of the cylinder.

    • Behavioral Scoring:

      • Analyze the recording, typically disregarding the first 2 minutes of the session to allow for initial escape-oriented behaviors.

      • During the final 4 minutes, score the cumulative time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

      • A decrease in immobility time in the this compound-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

  • Data Analysis:

    • Compare the mean immobility times between treatment groups using an appropriate statistical test (e.g., Student's t-test or ANOVA followed by post-hoc tests). A p-value < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Eclanamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling Downstream Signaling (e.g., BDNF Expression) Receptor->Signaling Activation Eclanamine This compound Eclanamine->SERT Inhibition Experimental_Workflow cluster_setup Phase 1: Preparation & Acclimation cluster_treatment Phase 2: Chronic Dosing cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Analysis A1 Animal Acclimation (1 week) A2 Baseline Behavioral Assessment (Optional) A1->A2 A3 Group Assignment (Randomized) A2->A3 B1 Daily Administration: This compound or Vehicle A3->B1 B2 Duration: 21-28 Days B1->B2 B3 Monitor Health & Weight B2->B3 C1 Forced Swim Test (FST) or Tail Suspension Test (TST) B3->C1 C2 Video Record & Score Behavior C1->C2 D1 Statistical Analysis (e.g., ANOVA) C2->D1 D2 Data Interpretation D1->D2

References

Eclanamine Maleate blood-brain barrier penetration issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Eclanamine Maleate, focusing on challenges related to its penetration of the blood-brain barrier (BBB).

Troubleshooting Guides

Issue: Low Brain-to-Plasma Concentration Ratio of this compound

Q1: My in vivo experiments show a very low brain-to-plasma concentration ratio for this compound. What are the potential causes and how can I troubleshoot this?

A1: A low brain-to-plasma concentration ratio is a common indicator of poor blood-brain barrier penetration. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot this problem:

Step 1: Verify Physicochemical Properties

Ensure the physicochemical properties of your this compound formulation are optimal for passive diffusion across the BBB. Key parameters to consider are:

  • Lipophilicity (LogP): Molecules with moderate lipophilicity tend to cross the BBB more effectively.

  • Molecular Weight: Smaller molecules generally exhibit better penetration. Eclanamine has a molecular weight of 329.3 g/mol .[1]

  • Polar Surface Area (PSA): A lower PSA is often associated with improved BBB penetration.

Step 2: Investigate Active Efflux

This compound might be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp).

  • Experimental Protocol: Conduct an in vitro study using a cell line expressing P-gp (e.g., MDCK-MDR1). Compare the transport of this compound across the cell monolayer in the presence and absence of a known P-gp inhibitor like verapamil. A significant increase in transport with the inhibitor suggests that this compound is a P-gp substrate.

Step 3: Assess Plasma Protein Binding

High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.

  • Experimental Protocol: Use equilibrium dialysis to determine the percentage of this compound bound to plasma proteins. If the bound fraction is excessively high, consider strategies to develop analogs with lower plasma protein binding.

Step 4: Evaluate Metabolic Stability

Rapid metabolism in the periphery can lead to lower concentrations of the parent drug reaching the BBB.

  • Experimental Protocol: Incubate this compound with liver microsomes to assess its metabolic stability. If degradation is rapid, chemical modifications to block metabolic sites may be necessary.

Issue: Inconsistent CNS Effects of this compound in Animal Models

Q2: I am observing highly variable central nervous system (CNS) effects with this compound in my animal studies, even at consistent doses. What could be the cause?

A2: Variability in CNS effects can stem from inconsistent BBB penetration. The following troubleshooting workflow can help identify the source of this variability.

G A Inconsistent CNS Effects Observed B Check Formulation and Dosing A->B Is the drug fully solubilized and dose accurate? C Evaluate BBB Integrity in Disease Model A->C Is the disease model known to affect BBB permeability? D Assess Individual Animal Variability A->D Are there significant inter-animal metabolic differences? E Consider Alternative Routes of Administration A->E Could a different administration route bypass variability? B->C Yes F Refine Experimental Design B->F No C->D Yes C->F No D->E Yes D->F No E->F Yes E->F No

Caption: Troubleshooting workflow for inconsistent CNS effects.

Troubleshooting Steps:

  • Formulation and Dosing: Ensure your this compound formulation is consistent and the drug is fully solubilized. Inaccurate dosing can lead to variable plasma concentrations and consequently, variable brain concentrations.

  • BBB Integrity in Disease Model: Many neurological disease models can involve a compromised BBB. Assess the integrity of the BBB in your specific animal model using techniques like Evans blue dye extravasation.

  • Inter-Animal Variability: Genetic and metabolic differences between animals can lead to variations in drug metabolism and transport. Consider using a more homogeneous animal population if possible.

  • Alternative Administration Routes: If peripheral administration routes (e.g., intravenous, intraperitoneal) yield inconsistent results, consider more direct CNS delivery methods to bypass the BBB, such as intracerebroventricular (ICV) or intrathecal (IT) injections.[2]

Frequently Asked Questions (FAQs)

Q3: What are the key physicochemical properties influencing a drug's ability to cross the blood-brain barrier?

A3: The ability of a small molecule like this compound to cross the BBB is influenced by several physicochemical properties. The table below summarizes the generally accepted optimal ranges for these properties for CNS drugs.

PropertyOptimal Range for BBB PenetrationRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules can more easily pass through the tight junctions of the BBB.
Lipophilicity (LogP) 1.5 - 2.5A balance is needed; too low and it won't enter the lipid membrane, too high and it may get stuck in the membrane or be a substrate for efflux pumps.
Polar Surface Area (PSA) < 60-90 ŲLower PSA reduces the number of hydrogen bonds that must be broken for the molecule to enter the lipid environment of the BBB.
Hydrogen Bond Donors ≤ 3Fewer hydrogen bond donors improve membrane permeability.
Hydrogen Bond Acceptors ≤ 7Fewer hydrogen bond acceptors improve membrane permeability.

Q4: What are some common strategies to enhance the BBB penetration of a drug like this compound?

A4: Several strategies can be employed to improve the delivery of drugs to the central nervous system. These can be broadly categorized into invasive and non-invasive methods.

  • Non-Invasive Strategies:

    • Prodrug Approach: Modify the chemical structure of this compound to create a more lipophilic prodrug that can cross the BBB and then be converted to the active form within the brain.

    • Nanoparticle-based Delivery: Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) that can be targeted to the brain.[3][4]

    • Receptor-Mediated Transcytosis: Conjugate this compound to a ligand that binds to a receptor (e.g., transferrin receptor) on the surface of BBB endothelial cells, triggering its transport into the brain.

    • Intranasal Delivery: Administering the drug intranasally can allow it to bypass the BBB by traveling along the olfactory and trigeminal nerves.[5]

  • Invasive Strategies:

    • Intra-arterial Infusion with BBB Disruption: Temporarily open the tight junctions of the BBB by infusing a hyperosmotic solution (e.g., mannitol) into the carotid artery, followed by the administration of this compound.

    • Direct CNS Administration: Deliver the drug directly into the brain or cerebrospinal fluid via intracerebroventricular (ICV) or intrathecal (IT) injections.

G cluster_0 Non-Invasive Strategies cluster_1 Invasive Strategies A Prodrug Approach Brain Brain A->Brain B Nanoparticle Delivery B->Brain C Receptor-Mediated Transcytosis C->Brain D Intranasal Administration D->Brain E BBB Disruption E->Brain F Direct CNS Injection F->Brain Drug Eclanamine Maleate Drug->A Drug->B Drug->C Drug->D Drug->E Drug->F

Caption: Strategies to enhance drug delivery across the BBB.

Q5: Are there any in vitro models that can predict the BBB penetration of this compound?

A5: Yes, several in vitro models can provide an initial assessment of a compound's potential to cross the BBB. These models are crucial for screening and prioritizing drug candidates before moving to more complex in vivo studies.

In Vitro ModelDescriptionAdvantagesDisadvantages
PAMPA-BBB Parallel Artificial Membrane Permeability Assay. A non-cell-based assay that uses a lipid-coated filter to mimic the BBB.High-throughput, low cost, good for assessing passive diffusion.Does not account for active transport or efflux mechanisms.
Cell Monolayers Utilizes immortalized brain endothelial cell lines (e.g., hCMEC/D3) or co-cultures with astrocytes and pericytes grown on a semi-permeable membrane.Can model both passive diffusion and active transport/efflux.May not fully replicate the tightness and complexity of the in vivo BBB.
Primary Brain Endothelial Cells Cells are isolated directly from animal brains.More closely mimics the in vivo BBB with tighter junctions.More difficult to culture and maintain, lower throughput.

Experimental Protocol: PAMPA-BBB Assay

  • Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.

  • Dosing: A solution of this compound is added to the donor wells of the plate.

  • Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor wells.

  • Quantification: The concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the rate of diffusion. Compounds with higher Pe values are predicted to have better BBB penetration.

References

Technical Support Center: Eclanamine Maleate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps of Eclanamine Maleate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the final crystallization of this compound?

A1: Common impurities can be broadly categorized into three groups: process-related impurities, starting material-related impurities, and degradation products. Process-related impurities may include residual solvents, unreacted intermediates, or by-products from side reactions. Starting material-related impurities are residual starting materials that have been carried through the synthetic sequence. Degradation products can form if the active substance is sensitive to heat, light, or pH extremes during processing.

Q2: What is the optimal pH range to maintain during the aqueous workup of Eclanamine to ensure minimal side product formation?

A2: For the free base form of Eclanamine, a weakly basic pH (typically 8-9) is recommended during aqueous extraction to ensure it is not protonated and remains soluble in the organic layer. During the salt formation with maleic acid, the pH will become acidic. Maintaining a controlled pH is crucial to prevent potential acid-catalyzed degradation.

Q3: Can reverse-phase chromatography be used for the purification of this compound?

A3: Yes, reverse-phase chromatography can be a viable method for purifying this compound, particularly for removing non-polar impurities. A common mobile phase system would be a gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. However, for large-scale purification, crystallization is often more cost-effective.

Troubleshooting Guide

Issue 1: Low Yield After Crystallization

Symptoms:

  • Significantly lower than expected recovery of solid this compound after the crystallization step.

  • The filtrate (mother liquor) shows a high concentration of the desired product when analyzed by HPLC.

Possible Causes & Solutions:

CauseSolution
Solvent System The chosen solvent system may be too good a solvent for this compound, leading to high solubility and poor precipitation.
Action: Screen for anti-solvents that can be added to the primary solvent to reduce the solubility of the product. Common anti-solvents for salts include ethers (like MTBE) or alkanes (like heptane).
Supersaturation Insufficient supersaturation was achieved, leading to incomplete crystallization.
Action: Concentrate the solution further before cooling or adding an anti-solvent. Ensure the initial amount of solvent used for dissolution is minimized.
Cooling Rate Rapid cooling can lead to the formation of fine crystals or oils, which are difficult to isolate and can trap impurities.
Action: Implement a controlled, slower cooling ramp to allow for the growth of larger, more easily filterable crystals.
Issue 2: Product Fails Purity Specification (e.g., <99.5%)

Symptoms:

  • HPLC or UPLC analysis shows the presence of one or more significant impurities in the final isolated solid.

  • The melting point of the isolated solid is broad and lower than the reference standard.

Possible Causes & Solutions:

Impurity Profile by HPLC/UPLC AnalysisPossible Cause & Solution
Impurity A (Early Eluting Peak) Cause: This is likely a polar impurity. It could be unreacted maleic acid or a polar by-product. Solution: Incorporate an aqueous wash of the organic solution containing the Eclanamine free base before the salt formation step. A wash with a dilute bicarbonate solution can remove excess acid. Alternatively, a re-slurry of the isolated salt in a solvent that dissolves the impurity but not the product can be effective.
Impurity B (Late Eluting Peak) Cause: This suggests a non-polar impurity, possibly a dimer or a by-product from a side reaction. Solution: Consider a charcoal treatment of the solution before crystallization to adsorb non-polar impurities. If the impurity persists, an additional purification step, such as a column chromatography of the free base, might be necessary before salt formation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve 10.0 g of crude this compound in 50 mL of isopropanol at 60-65 °C with gentle stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particulates are observed, perform a hot filtration through a pre-warmed filter to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature over 2-3 hours. Then, cool the flask in an ice bath for an additional 1-2 hours to maximize precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume (2 x 10 mL) of cold isopropanol to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-45 °C until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 80
    18.0 80
    18.1 10

    | 22.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Visual Guides

G cluster_0 Purification Workflow A Crude this compound B Dissolution in Hot Solvent (e.g., Isopropanol) A->B C Hot Filtration (Optional) B->C D Controlled Cooling & Crystallization B->D No Particulates C->D Clear Solution E Vacuum Filtration D->E F Cold Solvent Wash E->F I Mother Liquor (Contains impurities & dissolved product) E->I Filtrate G Drying Under Vacuum F->G H Pure this compound G->H

Caption: Recrystallization workflow for this compound.

G cluster_1 Troubleshooting Logic: Low Purity Start Analyze Final Product by HPLC PurityCheck Purity < 99.5%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType Yes Pass Product Meets Spec PurityCheck->Pass No PolarImpurity Polar Impurity (Early Eluting) ImpurityType->PolarImpurity NonPolarImpurity Non-Polar Impurity (Late Eluting) ImpurityType->NonPolarImpurity Action1 Add Aqueous Wash Step or Re-slurry PolarImpurity->Action1 Action2 Add Charcoal Treatment or Chromatograph Free Base NonPolarImpurity->Action2

Caption: Decision tree for addressing purity issues.

Technical Support Center: Eclanamine Maleate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Eclanamine Maleate in fluorescence-based assays. The following information offers troubleshooting strategies and frequently asked questions to help identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

This compound is a small molecule with a chemical structure that includes a dichlorophenyl group.[1][2] Aromatic structures, such as the one found in Eclanamine, often exhibit absorbance in the ultraviolet (UV) and sometimes the visible light spectrum. This absorbance can potentially lead to interference in fluorescence-based assays through mechanisms such as autofluorescence or quenching.

Q2: What are the primary types of interference I should be aware of?

The two main forms of interference from a test compound in a fluorescence assay are:

  • Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for the assay's fluorophore. This leads to an artificially high fluorescence signal, which can be misinterpreted as a positive result or mask a true negative result.

  • Quenching: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, resulting in a decrease in the detected fluorescence signal. This can be mistaken for an inhibitory effect in the assay.

Q3: How can I determine if this compound is interfering with my assay?

To ascertain if this compound is causing interference, you should run a series of control experiments. The most critical is a "compound-only" control, where you measure the fluorescence of this compound in the assay buffer without any of the biological components (e.g., enzymes, cells, or other reagents). A significant signal in this control suggests autofluorescence. To test for quenching, you can compare the fluorescence of your assay's fluorophore with and without the presence of this compound. A reduction in the fluorophore's signal in the presence of the compound indicates a quenching effect.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.

Step 1: Characterize the Potential Interference

The initial step is to determine the nature and extent of the interference. This involves running specific control experiments.

Experimental Protocol: Initial Interference Assessment

  • Prepare Compound-Only Controls: Prepare a dilution series of this compound in the assay buffer.

  • Measure Autofluorescence: Read the fluorescence of the compound-only plates at the same excitation and emission wavelengths used for your primary assay.

  • Assess Quenching: Prepare a solution of your assay's fluorophore at the working concentration. Add the same dilution series of this compound and measure the fluorescence. A decrease in signal compared to the fluorophore alone indicates quenching.

Data Presentation: Hypothetical Interference Data

The following tables illustrate hypothetical data for autofluorescence and quenching.

Table 1: Hypothetical Autofluorescence Data for this compound

This compound (µM)Raw Fluorescence Units (RFU)
1005500
502800
251450
12.5750
6.25400
0 (Buffer)100

Table 2: Hypothetical Quenching Data for this compound

This compound (µM)Fluorophore Signal (RFU)% Quenching
100450055%
50650035%
25820018%
12.593007%
6.2598002%
0 (Fluorophore only)100000%
Step 2: Mitigate the Interference

Based on the findings from Step 1, you can employ several strategies to reduce or eliminate the interference.

If Autofluorescence is Detected:

  • Change the Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that are "red-shifted" (longer wavelengths). Many small molecules that autofluoresce in the blue or green spectrum show significantly less fluorescence at red-shifted wavelengths.

  • Spectral Unmixing: If your plate reader has the capability, you can measure the fluorescence at multiple wavelengths and use software to deconvolute the signal from your fluorophore and the interfering compound.

If Quenching is Detected:

  • Lower the Compound Concentration: If the assay window allows, reducing the concentration of this compound can minimize quenching effects.

  • Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.

Step 3: Validate the New Assay Conditions

After implementing changes to mitigate interference, it is crucial to re-validate your assay to ensure that the modifications have not altered the assay's performance.

Visualizing Interference and Troubleshooting Workflows

The following diagrams illustrate the concepts of fluorescence interference and the logical workflow for troubleshooting.

autofluorescence_pathway cluster_excitation Excitation cluster_emission Emission & Detection Excitation Light Source (e.g., 485 nm) Fluorophore Assay Fluorophore Excitation->Fluorophore Excites Eclanamine This compound (Autofluorescent) Excitation->Eclanamine Excites Detector Detector (e.g., 520 nm) Signal Combined Signal Detector->Signal Fluorophore->Detector Emits Light Eclanamine->Detector Emits Light (Interference)

Caption: Autofluorescence pathway showing interference.

quenching_pathway cluster_excitation Excitation cluster_emission Emission & Detection Excitation Light Source (e.g., 485 nm) Fluorophore Assay Fluorophore Excitation->Fluorophore Excites Eclanamine This compound (Quencher) Excitation->Eclanamine Absorbs Excitation Detector Detector (e.g., 520 nm) ReducedSignal Reduced Signal Detector->ReducedSignal Fluorophore->Detector Emits Light Fluorophore->Eclanamine Absorbs Emission

Caption: Quenching pathway showing signal reduction.

troubleshooting_workflow Start Suspected Interference ControlExpt Run Compound-Only and Quenching Controls Start->ControlExpt InterferenceType Interference Detected? ControlExpt->InterferenceType Autofluorescence Autofluorescence InterferenceType->Autofluorescence Yes (High Signal) Quenching Quenching InterferenceType->Quenching Yes (Low Signal) NoInterference No Significant Interference InterferenceType->NoInterference No Mitigation1 Change Fluorophore (Red-shift) Autofluorescence->Mitigation1 Mitigation2 Lower Compound Concentration Quenching->Mitigation2 Validate Re-validate Assay Mitigation1->Validate Mitigation2->Validate

Caption: Troubleshooting workflow for interference.

References

Validation & Comparative

Eclanamine Maleate vs. Fluoxetine: A Comparative Analysis in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the forced swim test (FST) remains a cornerstone for screening potential antidepressant compounds. This guide provides a comparative overview of Eclanamine Maleate and the widely-used selective serotonin reuptake inhibitor (SSRI), fluoxetine, in the context of this behavioral paradigm. While direct comparative studies are not publicly available, this guide synthesizes existing data on each compound's mechanism of action and performance in the FST to offer valuable insights.

Overview of Compounds

Eclanamine (U-48,753) is an antidepressant that was patented but never marketed. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs known for its efficacy in treating major depressive disorder.[1] By blocking the reuptake of both serotonin and norepinephrine, eclanamine would be expected to increase the extracellular levels of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.

Fluoxetine , commercially known as Prozac, is a well-established SSRI.[2][3] It primarily acts by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[4][5] Its antidepressant effects are also linked to the promotion of neuroplasticity through factors like brain-derived neurotrophic factor (BDNF) signaling.

Comparative Analysis

While a head-to-head quantitative comparison from a single study is unavailable, the following table summarizes the key characteristics of each compound relevant to the forced swim test.

FeatureThis compoundFluoxetine
Drug Class Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)Selective Serotonin Reuptake Inhibitor (SSRI)
Primary Mechanism Inhibition of serotonin and norepinephrine reuptakeSelective inhibition of serotonin reuptake
Expected FST Outcome Decrease in immobility time, potential increase in climbing and/or swimming behavior.Decrease in immobility time, primarily by increasing swimming behavior.
Secondary Mechanisms Not well-documented in publicly available literature.Influences neuroplasticity via BDNF signaling, modulates the MAPK-ERK pathway, and has mild activity at 5-HT2A and 5-HT2C receptors.

Experimental Protocols: The Forced Swim Test

The forced swim test is a widely used behavioral assay to assess antidepressant-like activity in rodents. The protocol generally involves two sessions: a pre-test session followed by a test session 24 hours later.

Animals: Male Sprague-Dawley rats or various mouse strains are commonly used.

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping (e.g., 30 cm for rats).

Procedure:

  • Pre-test Session: Each animal is individually placed in the cylinder for a 15-minute swim session. This initial exposure induces a state of immobility.

  • Drug Administration: Following the pre-test, animals are divided into treatment groups. Fluoxetine (e.g., 10 or 20 mg/kg) or the vehicle is typically administered via intraperitoneal (i.p.) injection at multiple time points, such as 23.5, 5, and 1 hour before the test session. A similar dosing schedule would be anticipated for this compound.

  • Test Session: 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5-minute test session. The session is recorded for later behavioral scoring.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior during the test session. The primary behaviors measured are:

    • Immobility: The animal remains floating with only minor movements necessary to keep its head above water.

    • Swimming: The animal makes active swimming motions, moving around the cylinder.

    • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

An effective antidepressant is expected to significantly reduce the duration of immobility and increase active behaviors like swimming or climbing.

Visualizing Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of fluoxetine and the general workflow of the forced swim test.

fluoxetine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron fluoxetine Fluoxetine sert Serotonin Transporter (SERT) fluoxetine->sert Inhibits serotonin_synapse Increased Serotonin (5-HT) serotonin_pre Serotonin (5-HT) serotonin_pre->sert Reuptake receptor 5-HT Receptors serotonin_synapse->receptor Activates downstream Downstream Signaling (e.g., MAPK-ERK, BDNF) receptor->downstream response Antidepressant Effect downstream->response fst_workflow start Start: Acclimation & Baseline pretest Day 1: Pre-Test Session (15 min swim) start->pretest drug_admin Drug Administration (e.g., Fluoxetine, this compound, Vehicle) pretest->drug_admin test Day 2: Test Session (5 min swim) drug_admin->test recording Video Recording of Session test->recording scoring Behavioral Scoring (Immobility, Swimming, Climbing) recording->scoring analysis Data Analysis (Comparison between groups) scoring->analysis end End: Interpretation of Results analysis->end

References

An Examination of Eclanamine Maleate and Duloxetine: A Comparative Analysis Limited by Pre-Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive efficacy comparison between eclanamine maleate and duloxetine is not feasible due to the fact that this compound, a compound patented as an antidepressant, was never brought to market. [1] Consequently, there is a significant lack of publicly available clinical trial data, detailed experimental protocols, and quantitative efficacy metrics for this compound. In contrast, duloxetine is a well-established and widely prescribed medication for a range of conditions. This guide will therefore focus on a comparison of their proposed mechanisms of action and available pre-clinical information, highlighting the extensive data gap for this compound.

Overview of this compound and Duloxetine

This compound was developed as a potential antidepressant that acts by inhibiting the reuptake of serotonin and norepinephrine.[1] This mechanism of action is shared with duloxetine, a successful serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.

FeatureThis compoundDuloxetine
Status Patented, never marketedMarketed and widely prescribed
Drug Class Serotonin-Norepinephrine Reuptake Inhibitor (Proposed)Serotonin-Norepinephrine Reuptake Inhibitor (Established)
Mechanism of Action Inhibition of serotonin and norepinephrine reuptakeInhibition of serotonin and norepinephrine reuptake
Approved Indications NoneMajor Depressive Disorder, Generalized Anxiety Disorder, Fibromyalgia, Neuropathic Pain, etc.
Clinical Efficacy Data Not availableExtensive clinical trial data available

Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

Both this compound and duloxetine are designed to function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). In a healthy state, these transporters reabsorb serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. By inhibiting this reuptake process, SNRIs like duloxetine and, presumably, this compound, increase the concentration of these neurotransmitters in the synapse. This enhanced neurotransmission is believed to be the primary mechanism underlying their antidepressant and analgesic effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle (Serotonin/Norepinephrine) Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Receptor_S Serotonin Receptor Serotonin->Receptor_S Bind Norepinephrine->NET Reuptake Receptor_N Norepinephrine Receptor Norepinephrine->Receptor_N Bind Eclanamine_Duloxetine This compound Duloxetine Eclanamine_Duloxetine->SERT Inhibit Eclanamine_Duloxetine->NET Inhibit

Caption: Proposed mechanism of action for this compound and Duloxetine.

Experimental Protocols

Due to the absence of published clinical or extensive preclinical studies for this compound, no experimental protocols can be provided.

For duloxetine, a vast body of literature exists detailing the methodologies of numerous clinical trials. A typical Phase III clinical trial protocol for evaluating the efficacy of duloxetine in major depressive disorder would involve a randomized, double-blind, placebo-controlled design. Key elements would include:

  • Participant Selection: Patients diagnosed with Major Depressive Disorder based on DSM criteria.

  • Intervention: Random assignment to receive either a fixed or flexible dose of duloxetine or a placebo.

  • Duration: Typically 8-12 weeks for the acute treatment phase.

  • Primary Efficacy Endpoint: Change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score.

  • Secondary Endpoints: Response and remission rates, changes in other depression and anxiety scales (e.g., Clinical Global Impression of Severity (CGI-S)), and safety and tolerability assessments.

Data Presentation

As no quantitative efficacy data for this compound is available, a direct data comparison table cannot be generated.

Conclusion

While both this compound and duloxetine were developed based on the same pharmacological principle of serotonin and norepinephrine reuptake inhibition, their developmental paths diverged significantly. Duloxetine has undergone rigorous clinical evaluation, demonstrating its efficacy and safety for several medical conditions. In stark contrast, this compound did not proceed to clinical use, and as such, its therapeutic potential remains unevaluated. For researchers, scientists, and drug development professionals, the case of this compound serves as a reminder that a promising mechanism of action does not always translate to a successful therapeutic agent. Further investigation into the preclinical data of this compound, if it were to become available, would be necessary to understand the reasons for its discontinued development.

References

Comparative Analysis of Serotonin-Norepinephrine Reuptake Inhibitors: A Head-to-Head Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressant medications used to treat major depressive disorder (MDD), anxiety disorders, and chronic pain conditions. Their therapeutic effect is primarily attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) transporters, leading to an increase in the synaptic availability of these neurotransmitters. This guide provides a head-to-head comparison of prominent SNRIs, focusing on their pharmacological profiles, clinical efficacy, and safety data. For the purpose of this illustrative comparison, the well-established SNRI, Venlafaxine, will be compared with other commonly prescribed agents in this class: Duloxetine, Desvenlafaxine, and Levomilnacipran.

Pharmacological Profile: Receptor Binding Affinities

The relative affinity of SNRIs for the serotonin transporter (SERT) and norepinephrine transporter (NET) is a key determinant of their pharmacological and clinical profile. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected SNRIs

DrugSERT Ki (nM)NET Ki (nM)SERT/NET Affinity Ratio
Venlafaxine 292,470~85
Duloxetine 1.212~10
Desvenlafaxine 5.355.8~10.5
Levomilnacipran 19.09.2~0.5

Data presented are approximations compiled from various preclinical studies and may vary between sources.

Pharmacokinetic Properties

The pharmacokinetic profiles of SNRIs influence their dosing schedules, potential for drug-drug interactions, and overall tolerability.

Table 2: Comparative Pharmacokinetic Parameters of Selected SNRIs

DrugHalf-life (hours)Protein Binding (%)Primary MetabolismActive Metabolite(s)
Venlafaxine 527CYP2D6, CYP2C19Desvenlafaxine
Duloxetine 12>90CYP2D6, CYP1A2Multiple (inactive)
Desvenlafaxine 1130UGT, minor CYP3A4None
Levomilnacipran 1222CYP3A4None

Clinical Efficacy and Safety

The clinical utility of an SNRI is determined by its efficacy in treating specific conditions and its side-effect profile.

Table 3: Comparative Clinical Profile of Selected SNRIs

DrugApproved Indications (selected)Common Adverse Events (>10%)Discontinuation Rate due to AEs (%)
Venlafaxine MDD, GAD, Social Anxiety, Panic DisorderNausea, headache, insomnia, somnolence, dizziness, dry mouth9-18
Duloxetine MDD, GAD, Neuropathic Pain, FibromyalgiaNausea, dry mouth, headache, fatigue, somnolence, dizziness9-16
Desvenlafaxine MDDNausea, dizziness, insomnia, hyperhidrosis, constipation8-13
Levomilnacipran MDDNausea, hyperhidrosis, constipation, increased heart rate, erectile dysfunction9-14

Discontinuation rates are approximate and can vary based on the specific clinical trial and patient population.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT and NET Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., an SNRI) to the serotonin and norepinephrine transporters.

Objective: To quantify the affinity of a compound for SERT and NET.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human SERT or NET.

  • Radioligands: [³H]Citalopram (for SERT) and [³H]Nisoxetine (for NET).

  • Test compounds (e.g., Venlafaxine, Duloxetine).

  • Non-specific binding control: Paroxetine (for SERT), Desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Scintillation fluid and a liquid scintillation counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the respective control compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

SNRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron 5-HT & NE Synthesis vesicle Vesicle presynaptic_neuron->vesicle Packaging neurotransmitters vesicle->neurotransmitters Release snri SNRI sert SERT snri->sert Blockade net NET snri->net Blockade receptors Postsynaptic Receptors (5-HT & Adrenergic) neurotransmitters->receptors Binding -> Neuronal Signal neurotransmitters->sert Reuptake neurotransmitters->net Reuptake

Caption: General mechanism of action for SNRIs.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing SERT or NET) prep_reagents Prepare Radioligand, Test Compound Dilutions incubation Incubate Membranes, Radioligand & Test Compound prep_reagents->incubation Combine filtration Filter to Separate Bound vs. Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification Measure Radioactivity analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) quantification->analysis result Binding Affinity (Ki) analysis->result Determine

Caption: Workflow for a radioligand binding assay.

Validating the In Vitro Mechanism of Action of Eclanamine Maleate as a Serotonin-Norepinephrine Reuptake Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This guide provides a comprehensive framework for validating the in vitro mechanism of action of Eclanamine Maleate, a putative serotonin-norepinephrine reuptake inhibitor (SNRI). Due to the limited availability of public domain in vitro pharmacological data specifically for this compound (also known as U-48753), this document outlines the established experimental protocols used to characterize SNRIs and presents a comparative analysis of well-documented alternative compounds in this class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and the SNRI Mechanism of Action

Eclanamine is reported to act by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), a mechanism characteristic of the SNRI class of antidepressants. This dual inhibition is believed to contribute to their therapeutic efficacy. To validate this proposed mechanism in vitro, a series of binding and functional assays are typically employed to determine a compound's affinity for and inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Comparative Analysis of Established SNRIs

To provide a benchmark for the in vitro validation of this compound, the following table summarizes the binding affinities (Ki, in nM) of several well-characterized SNRIs for human SERT and NET. Lower Ki values indicate higher binding affinity.

CompoundhSERT Ki (nM)hNET Ki (nM)NET/SERT Selectivity Ratio
Venlafaxine2524910.0
Desvenlafaxine5355810.5
Duloxetine1.2108.3
Milnacipran100500.5
Levomilnacipran19924.8

Data compiled from publicly available pharmacological databases and literature.

Key In Vitro Experimental Protocols

The following are detailed methodologies for essential experiments to characterize the in vitro activity of a putative SNRI like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin and norepinephrine transporters.

Methodology:

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing either human SERT (hSERT) or human NET (hNET).

    • Radioligands: [³H]-Citalopram for hSERT and [³H]-Nisoxetine for hNET.

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (e.g., high concentration of a known inhibitor like imipramine for SERT and desipramine for NET).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters and a scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of the test compound in inhibiting the uptake of serotonin and norepinephrine into cells.

Methodology:

  • Materials:

    • HEK293 cells stably expressing either hSERT or hNET, or other suitable cell lines like JAR or SK-N-BE(2)C cells.

    • Radiolabeled neurotransmitters: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).

    • Test compound (this compound) at various concentrations.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualizing Signaling Pathways and Workflows

To aid in the conceptualization of the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Synaptic Vesicle (5-HT, NE) Release Vesicle->Release Action Potential Serotonin 5-HT Release->Serotonin Norepinephrine NE Release->Norepinephrine Serotonin->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binds Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binds Eclanamine Eclanamine Maleate Eclanamine->SERT Inhibits Eclanamine->NET Inhibits Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay B1 Prepare Cell Membranes (hSERT or hNET) B2 Incubate with Radioligand & this compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 U1 Plate Cells (hSERT or hNET expressing) U2 Pre-incubate with This compound U1->U2 U3 Add Radiolabeled Neurotransmitter U2->U3 U4 Terminate Uptake & Lyse U3->U4 U5 Scintillation Counting U4->U5 U6 Calculate IC50 U5->U6

Eclanamine Maleate: A Comparative Analysis of Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eclanamine Maleate, a compound initially developed as an antidepressant, is known to act by inhibiting the reuptake of serotonin and norepinephrine.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with other transporters, a critical aspect for understanding its full pharmacological profile, predicting potential drug-drug interactions, and identifying opportunities for therapeutic repurposing. Due to the limited publicly available data on this compound, this guide will focus on its known primary targets and the general principles of transporter cross-reactivity for similar compounds.

Primary Transporter Targets of this compound

Eclanamine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) . By blocking these transporters, Eclanamine increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission. This dual action is a common characteristic of several effective antidepressant medications.

Cross-Reactivity with Other Transporters: An Unexplored Landscape

The extent to which this compound interacts with other transporters beyond SERT and NET is crucial for a comprehensive safety and efficacy assessment. Cross-reactivity can lead to off-target effects, both beneficial and adverse. For a compound like Eclanamine, potential cross-reactivity could be anticipated with other members of the solute carrier (SLC) superfamily, particularly other monoamine transporters such as the dopamine transporter (DAT) , as well as transporters involved in drug absorption, distribution, metabolism, and excretion (ADME).

As of this review, there is a significant lack of published experimental data from broad transporter screening panels for this compound. Such panels are essential for identifying potential interactions with a wide range of transporters, including but not limited to:

  • Other Solute Carrier (SLC) Transporters: This large family includes organic anion transporters (OATs), organic cation transporters (OCTs), and organic anion transporting polypeptides (OATPs), which play critical roles in the disposition of numerous drugs.

  • ATP-Binding Cassette (ABC) Transporters: This family includes P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which are key efflux transporters that can impact drug distribution, particularly across the blood-brain barrier.

Given the absence of specific data for this compound, a comparative analysis with other SNRIs for which cross-reactivity data is available can provide valuable insights into its potential off-target profile.

Experimental Protocols for Assessing Transporter Cross-Reactivity

To generate the necessary data for a comprehensive comparison, standardized in vitro experimental protocols are required. These assays are typically conducted in cell lines engineered to overexpress a specific transporter of interest.

Radioligand Binding Assays

This method is used to determine the binding affinity (Kᵢ) of a test compound for a specific transporter.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing target transporter) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (specific for the transporter) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Separation Separation (Bound from free radioligand via filtration) Incubation->Separation Detection Detection (Quantification of bound radioactivity) Separation->Detection Competition_Curve Competition Binding Curve Generation Detection->Competition_Curve IC50_Determination IC50 Determination Competition_Curve->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293, CHO) overexpressing the human transporter of interest (e.g., SERT, NET, DAT, OAT1, etc.).

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Uptake Inhibition Assays

This functional assay measures the ability of a test compound to inhibit the transport of a known substrate into cells.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (expressing target transporter) Pre_incubation Pre-incubation of cells with Test Compound Cell_Culture->Pre_incubation Probe_Substrate Probe Substrate (radiolabeled or fluorescent) Incubation Incubation with Probe Substrate Probe_Substrate->Incubation Test_Compound Test Compound (this compound) Test_Compound->Pre_incubation Pre_incubation->Incubation Termination Termination of uptake (e.g., washing with ice-cold buffer) Incubation->Termination Lysis_Detection Cell Lysis and Detection (of intracellular substrate) Termination->Lysis_Detection Inhibition_Curve Inhibition Curve Generation Lysis_Detection->Inhibition_Curve IC50_Determination IC50 Determination Inhibition_Curve->IC50_Determination

Caption: Workflow for Uptake Inhibition Assay.

Detailed Methodology:

  • Cell Culture: Adherent cells overexpressing the transporter of interest are grown in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound) or vehicle control.

  • Incubation: A known substrate of the transporter (often radiolabeled or fluorescent) is added to initiate the uptake reaction. The incubation is carried out for a defined period at a controlled temperature.

  • Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

  • Lysis and Detection: The cells are lysed, and the amount of substrate transported into the cells is quantified by liquid scintillation counting or fluorescence measurement.

  • Data Analysis: The rate of substrate uptake is plotted against the concentration of the test compound to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The primary therapeutic effect of this compound is believed to be mediated through the modulation of serotonergic and noradrenergic signaling pathways. Inhibition of SERT and NET leads to an increase in the synaptic availability of serotonin (5-HT) and norepinephrine (NE), respectively. These neurotransmitters then act on a variety of postsynaptic receptors to elicit downstream signaling cascades that are thought to underlie the antidepressant response.

G cluster_drug_target Drug-Target Interaction cluster_neurotransmitter Neurotransmitter Regulation cluster_receptor Receptor Activation cluster_response Cellular and Therapeutic Response Eclanamine This compound SERT SERT Eclanamine->SERT inhibits NET NET Eclanamine->NET inhibits Serotonin Increased Synaptic Serotonin (5-HT) SERT->Serotonin leads to Norepinephrine Increased Synaptic Norepinephrine (NE) NET->Norepinephrine leads to Serotonin_Receptors Postsynaptic 5-HT Receptors Serotonin->Serotonin_Receptors activates Adrenergic_Receptors Postsynaptic Adrenergic Receptors Norepinephrine->Adrenergic_Receptors activates Downstream_Signaling Downstream Signaling Cascades Serotonin_Receptors->Downstream_Signaling Adrenergic_Receptors->Downstream_Signaling Therapeutic_Effect Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

Caption: Putative Signaling Pathway of Eclanamine.

Conclusion and Future Directions

This compound is a serotonin-norepinephrine reuptake inhibitor with a clear rationale for its antidepressant effects. However, a comprehensive understanding of its cross-reactivity with other transporters is currently lacking. To fully characterize its pharmacological profile and predict its potential for drug-drug interactions, in vitro screening against a broad panel of SLC and ABC transporters is essential. The experimental protocols outlined in this guide provide a framework for generating the necessary data to enable a thorough comparative analysis. Such studies would not only enhance the safety assessment of this compound but could also uncover novel therapeutic applications.

References

A Comparative Guide to the Enantiomeric Separation and Biological Activity of Eclanamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data specifically detailing the enantiomeric separation of Eclanamine Maleate and the differential biological activities of its enantiomers are limited. This guide, therefore, presents a comprehensive, hypothetical framework based on established principles and methodologies for chiral drug development. It is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals investigating this and similar chiral compounds.

Introduction

This compound is a pharmaceutical compound recognized for its potential as an antiarrhythmic agent, functioning primarily through the blockade of voltage-gated sodium channels.[1][2] Like many synthetic drugs, Eclanamine possesses chiral centers, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[3][4] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[4]

This guide outlines a proposed experimental workflow to separate the enantiomers of this compound and subsequently compare their biological activities. The objective is to elucidate the stereospecific properties of each enantiomer, providing a basis for the potential development of a single-enantiomer drug product with an improved therapeutic profile.

Proposed Methodologies for Enantiomer Separation

Two primary methods are proposed for the resolution of racemic this compound: Chiral High-Performance Liquid Chromatography (HPLC) for analytical and preparative scale separation, and Diastereomeric Salt Crystallization as a classical, scalable chemical resolution technique.

Experimental Protocol 1: Chiral HPLC

Chiral HPLC is a powerful technique for both the analytical quantification of enantiomeric purity and the preparative isolation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating a wide range of chiral compounds, including those with amine functionalities.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol modifier (e.g., ethanol or isopropanol). A small amount of a basic additive like diethylamine (DEA) is often included to improve peak shape for basic analytes. A starting condition could be n-Heptane/Ethanol/DEA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Procedure:

    • Dissolve racemic this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution profile to determine the retention times of the two enantiomers.

    • Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).

    • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomeric peak.

    • Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

    • Confirm the enantiomeric purity of the isolated fractions using the analytical chiral HPLC method.

Experimental Protocol 2: Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic base (Eclanamine) with a single enantiomer of a chiral acid to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Resolving Agent: An enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.

  • Solvent: A suitable solvent or solvent system in which the diastereomeric salts have different solubilities (e.g., methanol, ethanol, or acetone).

  • Procedure:

    • Liberate the free base of Eclanamine from this compound using a suitable base (e.g., NaOH solution) and extract with an organic solvent.

    • Dissolve the racemic Eclanamine free base in the chosen solvent.

    • Add an equimolar amount of the chiral resolving agent.

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to promote crystallization.

    • One diastereomeric salt should preferentially crystallize out of the solution due to lower solubility. Collect these crystals by filtration.

    • The purity of the crystallized diastereomer can be enhanced by recrystallization.

    • Liberate the enantiomerically enriched Eclanamine free base from the crystallized salt by treatment with a base.

    • The other enantiomer can be recovered from the mother liquor.

    • Determine the enantiomeric excess (e.e.) of the separated products using the chiral HPLC method described above.

Proposed Methodologies for Biological Activity Comparison

The primary mechanism of action for Eclanamine is believed to be the blockade of cardiac sodium channels. The following protocols are designed to compare the in vitro and in vivo activities of the racemic mixture and the individual enantiomers.

Experimental Protocol 3: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channels. This protocol will assess the potency and state-dependence of sodium channel blockade.

  • Cell Line: A stable cell line (e.g., HEK293) expressing the human cardiac sodium channel, NaV1.5.

  • Solutions: Standard intracellular and extracellular solutions for recording sodium currents.

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a NaV1.5-expressing cell.

    • Apply voltage protocols to elicit sodium currents and to assess the resting (tonic) block and use-dependent (phasic) block.

    • For tonic block, hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply a depolarizing pulse to measure the peak current before and after application of the test compound.

    • For use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz) to measure the cumulative block.

    • Construct concentration-response curves for racemic Eclanamine, (R)-Eclanamine, and (S)-Eclanamine to determine the IC50 for both tonic and use-dependent block.

Experimental Protocol 4: In Vivo Antiarrhythmic Efficacy

In vivo animal models are crucial for evaluating the therapeutic potential and safety of antiarrhythmic drugs. A drug-induced arrhythmia model is a common approach for screening.

  • Animal Model: Anesthetized rats or guinea pigs.

  • Arrhythmia Induction: Infusion of an arrhythmogenic agent such as aconitine or ouabain, which induces ventricular arrhythmias.

  • Procedure:

    • Anesthetize the animal and record a baseline electrocardiogram (ECG).

    • Administer the arrhythmogenic agent to induce a stable arrhythmia.

    • Administer increasing doses of racemic Eclanamine, (R)-Eclanamine, or (S)-Eclanamine intravenously.

    • Continuously monitor the ECG to determine the dose at which the arrhythmia is suppressed and sinus rhythm is restored.

    • Construct dose-response curves to compare the antiarrhythmic potency of the different forms of Eclanamine.

    • Monitor for any pro-arrhythmic effects, such as excessive QT prolongation or the induction of new arrhythmias.

Hypothetical Data Presentation

The following tables summarize the expected, hypothetical outcomes of the proposed experiments, illustrating a scenario where one enantiomer is more potent than the other.

Table 1: Hypothetical Chiral HPLC Separation of Eclanamine Enantiomers

CompoundRetention Time (min)Resolution (Rs)
(R)-Eclanamine8.5\multirow{2}{*}{2.1}
(S)-Eclanamine10.2

Table 2: Hypothetical In Vitro Potency on NaV1.5 Channels

CompoundTonic Block IC50 (µM)Use-Dependent Block IC50 (µM)
Racemic Eclanamine15.23.5
(R)-Eclanamine28.56.8
(S)-Eclanamine7.81.8

Table 3: Hypothetical In Vivo Antiarrhythmic Efficacy (Aconitine Model)

CompoundEffective Dose (ED50) for Arrhythmia Suppression (mg/kg)
Racemic Eclanamine5.1
(R)-Eclanamine9.8
(S)-Eclanamine2.6

Visualizations

G cluster_0 Enantiomer Separation cluster_1 Biological Activity Comparison Racemic this compound Racemic this compound Chiral HPLC Chiral HPLC Racemic this compound->Chiral HPLC Diastereomeric Salt Crystallization Diastereomeric Salt Crystallization Racemic this compound->Diastereomeric Salt Crystallization Isolated (R)-Eclanamine Isolated (R)-Eclanamine Chiral HPLC->Isolated (R)-Eclanamine Isolated (S)-Eclanamine Isolated (S)-Eclanamine Chiral HPLC->Isolated (S)-Eclanamine Diastereomeric Salt Crystallization->Isolated (R)-Eclanamine Diastereomeric Salt Crystallization->Isolated (S)-Eclanamine In Vitro Patch Clamp (NaV1.5) In Vitro Patch Clamp (NaV1.5) Isolated (R)-Eclanamine->In Vitro Patch Clamp (NaV1.5) In Vivo Arrhythmia Model In Vivo Arrhythmia Model Isolated (R)-Eclanamine->In Vivo Arrhythmia Model Isolated (S)-Eclanamine->In Vitro Patch Clamp (NaV1.5) Isolated (S)-Eclanamine->In Vivo Arrhythmia Model Potency & Selectivity Potency & Selectivity In Vitro Patch Clamp (NaV1.5)->Potency & Selectivity Efficacy & Safety Efficacy & Safety In Vivo Arrhythmia Model->Efficacy & Safety

Caption: Proposed experimental workflow for Eclanamine enantiomer separation and activity comparison.

G Mechanism of Action: Sodium Channel Blockade cluster_0 Normal Action Potential cluster_1 With Eclanamine (Na+ Channel Blocker) A Phase 0 (Na+ influx) B Phase 1 (K+ efflux) A->B A_blocked Phase 0 (Slower) (Reduced Na+ influx) C Phase 2 (Ca2+ influx) B->C D Phase 3 (K+ efflux) C->D E Phase 4 (Resting) D->E B_blocked Phase 1 A_blocked->B_blocked Effect Decreases slope of Phase 0, slowing conduction velocity. C_blocked Phase 2 B_blocked->C_blocked D_blocked Phase 3 C_blocked->D_blocked E_blocked Phase 4 D_blocked->E_blocked

References

Comparative analysis of Eclanamine Maleate and venlafaxine pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Eclanamine Maleate

Despite a comprehensive search of publicly available scientific literature and databases, no pharmacokinetic data for this compound could be located. As such, a direct comparative analysis with venlafaxine is not possible at this time. This guide will proceed with a detailed overview of the pharmacokinetics of venlafaxine, providing a reference for future comparative assessments should data on this compound become available.

Venlafaxine: A Pharmacokinetic Profile

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters of Venlafaxine

The following tables summarize the key pharmacokinetic parameters of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV).

Parameter Venlafaxine (Immediate-Release) Venlafaxine (Extended-Release) O-desmethylvenlafaxine (ODV) Source
Bioavailability ~45%~45%-[1]
Time to Peak Plasma Concentration (Tmax) 2-3 hours5.5-9 hours4-5 hours[1]
Plasma Protein Binding 27% ± 2%27% ± 2%30% ± 12%[1]
Volume of Distribution (Vd) 7.5 ± 3.7 L/kg7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg[1]
Elimination Half-Life (t½) 5 ± 2 hours~15 hours11 ± 2 hours[1]
Total Clearance (Cl) 1.3 ± 0.6 L/h/kg-0.4 ± 0.2 L/h/kg
Metabolism and Excretion Details Source
Primary Metabolizing Enzyme CYP2D6
Major Active Metabolite O-desmethylvenlafaxine (ODV)
Minor Metabolic Pathways N-demethylation via CYP3A4 and CYP2C19 to N-desmethylvenlafaxine (NDV)
Primary Route of Excretion Renal
Percentage of Dose Excreted in Urine ~87% (within 48 hours)
Urinary Composition 5% unchanged venlafaxine, 29% unconjugated ODV, 26% conjugated ODV, 27% other minor inactive metabolites
Experimental Protocols

The pharmacokinetic data presented above are derived from various clinical studies. The methodologies employed in these studies are crucial for the interpretation of the results. Below are summaries of typical experimental protocols used to assess the pharmacokinetics of venlafaxine.

1. Bioequivalence and Pharmacokinetic Studies in Healthy Volunteers:

  • Study Design: These studies are often designed as open-label, randomized, two-period, two-sequence, crossover studies. Healthy adult male and non-pregnant, non-lactating female volunteers are typically recruited.

  • Dosing: A single oral dose of a specific formulation of venlafaxine (e.g., 150 mg extended-release capsule) is administered to the subjects. For studies under fed conditions, a standardized high-fat, high-calorie breakfast is given prior to drug administration. A washout period of at least 7 days separates the two treatment periods in a crossover design.

  • Blood Sampling: Venous blood samples are collected at predetermined time points, typically pre-dose (0 hour) and at various intervals up to 72 hours post-dose (e.g., 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, and 72 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -70°C) until analysis.

  • Bioanalytical Method: The concentrations of venlafaxine and its metabolite, O-desmethylvenlafaxine, in the plasma samples are determined using validated analytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with UV (HPLC-UV) or fluorescence detection.

2. Analytical Methodology for Quantification of Venlafaxine and ODV in Human Plasma:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): This technique is used to isolate the analytes (venlafaxine and ODV) from the plasma matrix.

    • Liquid-Liquid Extraction (LLE): An alternative method for extracting the analytes from plasma.

    • Protein Precipitation: A simpler method where a solvent is added to the plasma to precipitate proteins, leaving the drug in the supernatant.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system is used to separate venlafaxine, ODV, and an internal standard.

    • Column: A C18 column is commonly used for the separation.

    • Mobile Phase: A mixture of solvents, such as water with a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol, acetonitrile), is used to carry the sample through the column.

  • Detection:

    • Tandem Mass Spectrometry (MS/MS): This is a highly sensitive and specific method for detecting and quantifying the analytes. The mass spectrometer is set to monitor specific mass transitions for venlafaxine, ODV, and the internal standard.

    • UV Detection: The analytes are detected based on their absorption of ultraviolet light at a specific wavelength (e.g., 229 nm).

    • Fluorescence Detection: This method utilizes the fluorescent properties of the analytes for detection, with specific excitation and emission wavelengths (e.g., excitation at 276 nm and emission at 598 nm).

  • Data Analysis:

    • Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, AUC, Tmax, and t½ using non-compartmental methods.

    • Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters to assess bioequivalence.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of venlafaxine and a typical experimental workflow for a venlafaxine pharmacokinetic study.

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (NDV) (Weakly Active) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NODV N,O-didesmethylvenlafaxine (NODV) (Inactive) ODV->NODV CYP2C19, CYP3A4 NDV->NODV CYP2D6

Caption: Metabolic pathway of venlafaxine.

PK_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (Single Dose Venlafaxine) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling (0-72h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (SPE or LLE) Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS Concentration_Determination Concentration Determination LC_MS_MS->Concentration_Determination PK_Parameter_Calculation PK Parameter Calculation (Cmax, AUC, t½) Concentration_Determination->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (ANOVA) PK_Parameter_Calculation->Statistical_Analysis

Caption: Experimental workflow for a typical venlafaxine pharmacokinetic study.

References

A Comparative Analysis of Therapeutic Agents in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No peer-reviewed scientific literature was identified for a compound named "Eclanamine Maleate" in the context of neuropathic pain. Therefore, this guide provides a comparative analysis of established and emerging therapeutic agents for which preclinical data are available, structured to meet the content and format requirements of the original request.

This guide offers a comparative overview of the efficacy of three distinct classes of therapeutic agents in preclinical models of neuropathic pain: Gabapentinoids (Gabapentin and Pregabalin), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) as represented by Duloxetine, and a novel therapeutic class, p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.

Comparative Efficacy in Animal Models of Neuropathic Pain

The following table summarizes the quantitative efficacy of Gabapentin, Pregabalin, Duloxetine, and a representative p38 MAPK inhibitor in commonly used rodent models of neuropathic pain. Efficacy is typically measured as a reversal of mechanical allodynia (pain response to a non-painful stimulus) or thermal hyperalgesia (exaggerated response to a painful stimulus).

Compound Class Compound Animal Model Dose Range (mg/kg) Route of Administration Efficacy Outcome Citation
Gabapentinoids GabapentinChronic Constriction Injury (CCI), Rat100i.p.Significant reduction in static and dynamic allodynia, thermal and mechanical hyperalgesia, and cold allodynia.[1]
Spinal Nerve Ligation (SNL), Rat100i.p.Antihypersensitivity effect observed, which diminishes over time (6-10 weeks post-injury).[2]
PregabalinSpared Nerve Injury (SNI) & SNL, Rat30, 100, 300 (oral)p.o.Reversal of cold allodynia.[3]
Spinal Cord Contusion (SCC), Rat30i.p.Decrease in mechanical sensitivity.[3]
SNRIs DuloxetineL5/L6 Spinal Nerve Ligation, Rat5-30p.o.Potent and efficacious reversal of mechanical allodynia.[4]
Streptozotocin-induced Diabetic Neuropathy, Mouse5, 10, 20i.p.Dose-dependent anti-nociceptive effect in tail-immersion and hot-plate assays.
p38 MAPK Inhibitors FR167653Spinal Nerve Ligation (SNL), Rat50i.p.A single injection reversed mechanical allodynia for over 6 hours.
SB203580Spinal Nerve Ligation (SNL), RatN/A (daily admin.)i.t.Prevents SNL-induced mechanical allodynia.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative experimental protocols for inducing and assessing neuropathic pain in rodent models.

Neuropathic Pain Models
  • Chronic Constriction Injury (CCI): In rats, under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut are tied around the nerve with about 1 mm spacing. The ligatures are tightened to the point of briefly impeding circulation, which is then restored.

  • Spinal Nerve Ligation (SNL): In this model, the L5 and L6 spinal nerves in rats are isolated and tightly ligated distal to the dorsal root ganglion. This procedure results in robust and long-lasting behavioral signs of neuropathic pain.

  • Streptozotocin-Induced Diabetic Neuropathy: Diabetes is induced in rodents by a single intraperitoneal injection of streptozotocin. The development of hyperglycemia over the following weeks leads to a peripheral neuropathy characterized by thermal hyperalgesia.

Behavioral Assessments
  • Mechanical Allodynia: This is commonly assessed using von Frey filaments. Animals are placed on an elevated mesh floor, and calibrated filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in approximately 50% of applications.

  • Thermal Hyperalgesia: The hot plate test is used to measure the response to a noxious heat stimulus. The animal is placed on a heated surface maintained at a constant temperature, and the latency to a nociceptive response (e.g., licking or jumping) is recorded.

  • Cold Allodynia: This can be assessed by applying a drop of acetone to the plantar surface of the hind paw. In neuropathic animals, this cooling stimulus evokes a robust withdrawal response, the duration or frequency of which is quantified.

Mechanisms of Action and Signaling Pathways

The therapeutic agents discussed exert their analgesic effects through distinct molecular mechanisms and signaling pathways.

Gabapentinoids (Gabapentin and Pregabalin)

Gabapentinoids do not interact with GABA receptors but bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels. In neuropathic states, there is an upregulation of α2δ-1 subunits in the dorsal root ganglia, which are then trafficked to the presynaptic terminals in the dorsal horn of the spinal cord. This leads to increased calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P. Gabapentinoids are thought to inhibit the trafficking of the α2δ-1 subunit to the presynaptic membrane, thereby reducing neurotransmitter release and dampening neuronal hyperexcitability.

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DRG Dorsal Root Ganglion (DRG) a2d1_synthesis Upregulation of α2δ-1 Subunit DRG->a2d1_synthesis Nerve Injury trafficking Anterograde Trafficking of α2δ-1 a2d1_synthesis->trafficking presynaptic_membrane Presynaptic Membrane trafficking->presynaptic_membrane ca_channel Voltage-Gated Ca²⁺ Channel presynaptic_membrane->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx neurotransmitter_release Release of Glutamate & Substance P ca_influx->neurotransmitter_release postsynaptic_neuron Postsynaptic Neuron neurotransmitter_release->postsynaptic_neuron Gabapentinoids Gabapentinoids Gabapentinoids->trafficking Inhibit neuronal_hyperexcitability Neuronal Hyperexcitability postsynaptic_neuron->neuronal_hyperexcitability pain_transmission Pain Transmission neuronal_hyperexcitability->pain_transmission

Mechanism of Action of Gabapentinoids
Duloxetine (SNRI)

Duloxetine is a potent and balanced inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake. The analgesic effect of SNRIs is primarily mediated by the enhancement of descending inhibitory pain pathways from the brainstem to the spinal cord. By blocking the reuptake of 5-HT and NE in the spinal dorsal horn, duloxetine increases the concentration of these neurotransmitters in the synaptic cleft, which in turn activate their respective receptors on spinal neurons to suppress the transmission of pain signals.

SNRI_Mechanism cluster_descending Descending Pathway cluster_spinal Spinal Dorsal Horn Brainstem Brainstem Nuclei (e.g., Locus Coeruleus, Raphe Nuclei) Descending_Fibers Descending 5-HT & NE Fibers Brainstem->Descending_Fibers Presynaptic_Terminal Presynaptic Terminal of Descending Fibers Descending_Fibers->Presynaptic_Terminal Synaptic_Cleft Synaptic Cleft Presynaptic_Terminal->Synaptic_Cleft Release of 5-HT & NE SERT_NET SERT & NET (Reuptake Transporters) SERT_NET->Presynaptic_Terminal Synaptic_Cleft->SERT_NET Reuptake Postsynaptic_Neuron Postsynaptic Spinal Neuron Synaptic_Cleft->Postsynaptic_Neuron Activates Receptors Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Postsynaptic_Neuron->Pain_Signal_Inhibition Duloxetine Duloxetine (SNRI) Duloxetine->SERT_NET Blocks

Mechanism of Action of Duloxetine (SNRI)
p38 MAPK Inhibitors

In neuropathic pain states, microglia in the spinal cord become activated following nerve injury. This activation leads to the phosphorylation and activation of p38 MAPK, a key intracellular signaling molecule. Activated p38 MAPK, in turn, promotes the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines act on neurons to enhance their excitability and contribute to the maintenance of neuropathic pain. p38 MAPK inhibitors block the phosphorylation of p38, thereby preventing the downstream production of these inflammatory mediators and reducing neuronal sensitization.

p38_MAPK_Pathway cluster_microglia Spinal Microglia cluster_neuron Spinal Neuron Nerve_Injury_Signals Nerve Injury Signals (e.g., ATP, Chemokines) Microglia_Activation Microglia Activation Nerve_Injury_Signals->Microglia_Activation Upstream_Kinases Upstream Kinases (MKK3/MKK6) Microglia_Activation->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates p_p38_MAPK Phosphorylated p38 MAPK (Active) p38_MAPK->p_p38_MAPK Cytokine_Production Synthesis & Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) p_p38_MAPK->Cytokine_Production Spinal_Neuron Spinal Neuron Cytokine_Production->Spinal_Neuron p38_Inhibitor p38 MAPK Inhibitor p38_Inhibitor->p_p38_MAPK Inhibits Neuronal_Sensitization Neuronal Sensitization & Hyperexcitability Spinal_Neuron->Neuronal_Sensitization Neuropathic_Pain Neuropathic Pain Neuronal_Sensitization->Neuropathic_Pain

p38 MAPK Signaling Pathway in Neuropathic Pain

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound in a preclinical model of neuropathic pain.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Handling Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Hot Plate) Animal_Acclimation->Baseline_Testing Neuropathic_Surgery Induction of Neuropathic Pain (e.g., CCI, SNL) Baseline_Testing->Neuropathic_Surgery Pain_Development Pain Model Development (e.g., 7-14 days) Neuropathic_Surgery->Pain_Development Post_Surgery_Testing Confirmation of Neuropathic Pain (Behavioral Testing) Pain_Development->Post_Surgery_Testing Randomization Randomization into Treatment Groups Post_Surgery_Testing->Randomization Drug_Administration Drug Administration (Vehicle, Test Compound, Positive Control) Randomization->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis & Statistical Comparison Post_Treatment_Testing->Data_Analysis

Preclinical Neuropathic Pain Study Workflow

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Eclanamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Eclanamine Maleate could not be located. The following guidance is based on available information for Eclanamine and analogous maleate compounds. This information is intended to provide essential safety and logistical information but is not a substitute for a compound-specific risk assessment. Researchers, scientists, and drug development professionals should consult with a qualified safety professional before handling this substance.

I. Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The required level of PPE may vary based on the specific laboratory procedure being performed.

Recommended PPE for Handling this compound (Solid Form)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRecommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with a particulate filter.
Solution Preparation/Mixing Chemical safety gogglesChemical-resistant glovesLaboratory coatNot generally required if performed in a well-ventilated area or fume hood.
Running Reactions (closed system) Safety glassesChemical-resistant glovesLaboratory coatNot generally required.
Work-up/Extraction Chemical safety goggles or face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatRecommended to be performed in a chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with a particulate filter is required.

General PPE Recommendations:

  • Eye and Face Protection: Always wear appropriate eye protection. Safety glasses with side shields are the minimum requirement. Chemical safety goggles or a face shield are necessary when there is a risk of splashes or aerosol generation[1].

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling solid chemicals and their solutions. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact[2].

  • Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If engineering controls such as a fume hood are not available or insufficient to control airborne dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.

II. Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Ensure a current, substance-specific risk assessment has been completed by a qualified safety professional.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower and confirm they are operational.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling this compound.

  • Handling in a Controlled Environment:

    • Whenever possible, handle solid this compound in a chemical fume hood to minimize inhalation exposure.

    • If a fume hood is not available, use a certified Class II Biological Safety Cabinet or a powder containment hood.

    • For weighing, use an analytical balance with a draft shield or perform the weighing in a fume hood.

  • During Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Minimize the creation of dust and aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep containers of this compound tightly closed when not in use.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling Procedures:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment used.

    • Properly dispose of all waste materials according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan for this compound

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, weighing paper, etc.), in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.

  • Waste Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

    • Include the date the waste was first added to the container.

  • Waste Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Waste Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste removal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.